Product packaging for IDF-11774(Cat. No.:)

IDF-11774

Cat. No.: B2462441
M. Wt: 368.5 g/mol
InChI Key: QGBBBLPWBSWERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

IDF-11774 is a useful research compound. Its molecular formula is C23H32N2O2 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32N2O2 B2462441 IDF-11774

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(1-adamantyl)phenoxy]-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c1-24-6-8-25(9-7-24)22(26)16-27-21-4-2-20(3-5-21)23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBBBLPWBSWERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

IDF-11774: A Technical Guide to a Novel HIF-1α Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, a hallmark of the tumor microenvironment.[1] Its activation promotes tumor growth, angiogenesis, metabolic reprogramming, and metastasis, making it a prime target for cancer therapy.[1][2][3] IDF-11774 is a novel, orally available small molecule inhibitor of HIF-1α that has demonstrated significant anti-cancer efficacy in a range of preclinical models.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound exerts its inhibitory effect on HIF-1α through a multi-faceted mechanism. Primarily, it suppresses the accumulation of the HIF-1α protein under hypoxic conditions.[5] This is achieved, in part, by inhibiting the chaperone activity of Heat Shock Protein 70 (HSP70), which is involved in the proper folding and stability of HIF-1α.[3] By binding to an allosteric pocket of HSP70, this compound promotes the degradation of HIF-1α via the ubiquitin-proteasome system.[3][6]

Furthermore, this compound has been shown to inhibit mitochondrial respiration, leading to an increase in intracellular oxygen levels.[3] This rise in oxygen tension can further contribute to the proteasomal degradation of HIF-1α.[3] The inhibition of HIF-1α by this compound leads to the downregulation of its target genes, which are crucial for tumor progression, including those involved in angiogenesis (e.g., VEGF) and glucose metabolism (e.g., GLUT1, PDK1).[5][7]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 (HRE-luciferase activity)HCT1163.65 μM[1][8]
EC50 (HIF-1α inhibition)HUVEC3.03 μM[9]

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

TreatmentDoseRouteScheduleOutcomeReference
This compound10, 30, 60 mg/kgOral (p.o.)Daily for 14 daysDose-dependent tumor regression[10]
This compound + Sunitinib30 mg/kg eachOral (p.o.)DailySignificant increase in anti-cancer efficacy compared to single agents[10]
This compound60 mg/kg/dayNot SpecifiedNot SpecifiedReduced tumor size and local invasion in B16F10 melanoma model[11]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the activity of this compound.

Western Blot Analysis for HIF-1α

This protocol is a general guideline for detecting HIF-1α levels in cell lysates. Specific antibody concentrations and incubation times may need to be optimized.

  • Sample Preparation:

    • Culture cells under normoxic (21% O₂) or hypoxic (1% O₂) conditions. For hypoxic induction, CoCl₂ can also be used as a chemical mimic.[12]

    • Treat cells with desired concentrations of this compound for a specified duration (e.g., 4-48 hours).[6][12]

    • As HIF-1α translocates to the nucleus upon stabilization, nuclear extracts are recommended for a stronger signal.[13]

    • Lyse cells and quantify protein concentration.

  • Electrophoresis and Transfer:

    • Load 10-40 μg of total protein per lane on an SDS-PAGE gel (e.g., 7.5%).[13]

    • Resolve proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.[13]

    • Incubate with a primary antibody against HIF-1α (unprocessed form ~95 kDa, post-translationally modified form ~116 kDa or larger) overnight at 4°C.[13]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Detect the signal using an ECL substrate.[14]

    • Use a loading control like β-actin to ensure equal protein loading.[14]

HCT116 Xenograft Mouse Model

This protocol outlines the general procedure for evaluating the in vivo anti-tumor efficacy of this compound.

  • Cell Culture and Implantation:

    • Culture HCT116 human colorectal carcinoma cells.

    • Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., Balb/c nude).[8][15]

  • Tumor Growth and Treatment:

    • Allow tumors to grow to a palpable size (e.g., 50-150 mm³).[16]

    • Randomize mice into treatment and control groups.

    • Administer this compound orally at the desired doses and schedule (e.g., daily for 14 days).[10]

  • Monitoring and Analysis:

    • Measure tumor volume with calipers regularly (e.g., twice weekly).[17]

    • Monitor animal weight and overall health.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).[16]

In Vitro Tube Formation Assay

This assay assesses the anti-angiogenic potential of this compound.

  • Cell Culture:

    • Use Human Umbilical Vein Endothelial Cells (HUVECs).

  • Assay Procedure:

    • Coat a 96-well plate with Matrigel.

    • Seed HUVECs onto the Matrigel-coated plate.

    • Treat the cells with this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., sunitinib) under hypoxic conditions (1% O₂) for 24 hours.[3]

    • Observe and quantify the formation of capillary-like structures (tubes).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

HIF1_Signaling_Pathway HIF-1 Signaling Pathway and this compound Inhibition cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) cluster_inhibition This compound Inhibition HIF1a_normoxia HIF-1α PHD PHD (Prolyl Hydroxylase) HIF1a_normoxia->PHD + O2 VHL VHL (E3 Ubiquitin Ligase) HIF1a_normoxia->VHL Binding PHD->HIF1a_normoxia Hydroxylation Proteasome_normoxia Proteasome VHL->Proteasome_normoxia Ubiquitination Proteasome_normoxia->HIF1a_normoxia Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE (Hypoxia Response Element) HIF1_complex->HRE Binding Target_Genes Target Genes (VEGF, GLUT1, etc.) HRE->Target_Genes Transcription Angiogenesis Angiogenesis Target_Genes->Angiogenesis Metabolism Glycolytic Metabolism Target_Genes->Metabolism IDF11774 This compound HSP70 HSP70 IDF11774->HSP70 Inhibits Mitochondria Mitochondrial Respiration IDF11774->Mitochondria Inhibits Proteasome_inhibition Proteasome IDF11774->Proteasome_inhibition Promotes Degradation of HIF-1α HSP70->HIF1a_hypoxia Stabilizes Mitochondria->HIF1a_hypoxia Increases O2, promotes degradation

Caption: HIF-1 signaling and this compound inhibition mechanism.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., HCT116, B16F10) Hypoxia_Induction Hypoxia Induction (1% O2 or CoCl2) Cell_Lines->Hypoxia_Induction Xenograft_Model Xenograft Model (e.g., HCT116 in nude mice) Cell_Lines->Xenograft_Model Cell Source IDF11774_Treatment_vitro This compound Treatment Hypoxia_Induction->IDF11774_Treatment_vitro Western_Blot Western Blot (HIF-1α levels) IDF11774_Treatment_vitro->Western_Blot Tube_Formation Tube Formation Assay (Angiogenesis) IDF11774_Treatment_vitro->Tube_Formation Metabolism_Assays Metabolism Assays (ECAR, OCR) IDF11774_Treatment_vitro->Metabolism_Assays Tumor_Induction Tumor Induction Xenograft_Model->Tumor_Induction IDF11774_Treatment_vivo This compound Administration (Oral) Tumor_Induction->IDF11774_Treatment_vivo Tumor_Monitoring Tumor Growth Monitoring IDF11774_Treatment_vivo->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor weight, IHC) Tumor_Monitoring->Endpoint_Analysis

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound is a promising HIF-1α inhibitor with a well-defined, multi-pronged mechanism of action. It has demonstrated robust anti-tumor and anti-angiogenic activity in various preclinical models, highlighting its potential as a therapeutic agent for a range of cancers. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals interested in further investigating and developing this class of compounds. Further studies are warranted to fully elucidate its clinical potential.

References

The Role of IDF-11774 in the Suppression of Hypoxia-Inducible Factor-1α (HIF-1α) Accumulation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-Inducible Factor-1α (HIF-1α) is a pivotal transcription factor in cellular adaptation to low oxygen environments, and its overexpression is a hallmark of various solid tumors, contributing to their progression, angiogenesis, and resistance to therapy.[1] This technical guide provides an in-depth analysis of IDF-11774, a novel small molecule inhibitor of HIF-1α. We will explore its multifaceted mechanism of action in suppressing HIF-1α accumulation, present key quantitative data from preclinical studies, detail relevant experimental methodologies, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction to this compound

This compound is an orally bioavailable, small molecule inhibitor of HIF-1α that has demonstrated significant anti-cancer efficacy in a range of preclinical models.[2] It belongs to a class of aryloxyacetylamino benzoic acid derivatives and has advanced to clinical development as a potential therapeutic agent for various cancers.[2][3] The primary mode of action of this compound revolves around its ability to prevent the accumulation of the HIF-1α subunit under hypoxic conditions, thereby inhibiting the transcription of HIF-1 target genes that are crucial for tumor survival and growth.[4][5]

Mechanism of Action of this compound in HIF-1α Suppression

This compound employs a multi-pronged approach to suppress HIF-1α accumulation, distinguishing it from other HIF-1α inhibitors. Its mechanisms include the inhibition of Heat Shock Protein 70 (HSP70) chaperone activity, modulation of mitochondrial respiration, and promotion of proteasomal degradation of HIF-1α.[1][3]

Inhibition of HSP70 Chaperone Activity

This compound has been shown to bind to an allosteric pocket of HSP70, inhibiting its chaperone activity.[2] HSP70 plays a role in the correct folding and stability of HIF-1α. By disrupting HSP70 function, this compound impedes the refolding of HIF-1α, making it more susceptible to degradation.[2]

Modulation of Mitochondrial Respiration and Increased Intracellular Oxygen

A key mechanism of this compound is its ability to inhibit mitochondrial respiration.[1][6] This leads to a decrease in the oxygen consumption rate (OCR) within cancer cells.[2][6] The resulting increase in intracellular oxygen tension facilitates the activity of prolyl hydroxylase domain enzymes (PHDs).[2][7] PHDs hydroxylate specific proline residues on HIF-1α, which is a critical step for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[7][8] The VHL complex then ubiquitinates HIF-1α, targeting it for proteasomal degradation.[8][9]

Promotion of Proteasomal Degradation

Through the mechanisms described above, this compound ultimately enhances the proteasomal degradation of HIF-1α.[3][10] Studies have shown that treatment with the proteasome inhibitor MG132 can rescue the this compound-induced reduction in HIF-1α levels, confirming the involvement of the ubiquitin-proteasome system.[3]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 (HRE-luciferase activity)HCT1163.65 μM[1][11]
Concentrations for In Vitro AssaysHCT1165, 10, 20 μM[11]
Concentrations for Gastric Cancer Cell AssaysMKN45, MKN7415, 30 μM[12]
Concentrations for Melanoma Cell AssaysB16F102.5, 5.0, 7.0, 10.0 mM[13][14]

Table 2: In Vivo Efficacy of this compound

Animal ModelCell LineDosageAdministration RouteOutcomeReference
Balb/c nude miceHCT116 (HRE-luciferase)50 mg/kgOral (p.o.)Suppressed luciferase activity and HIF-1α accumulation[2][11]
Balb/c nude miceHCT116Daily for 2 weeksOral (p.o.)Dose-dependent tumor regression[2][15]
Balb/c nude miceB16F1010, 30, 60 mg/kg for 14 daysOral (p.o.)Reduced tumor size and HIF-1α expression[13]
Chicken Embryo-20 μg per egg-Reduced vessel formation in CAM assay[1][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

G cluster_0 This compound Mechanisms of Action IDF11774 This compound HSP70 HSP70 Chaperone Activity IDF11774->HSP70 MitoResp Mitochondrial Respiration IDF11774->MitoResp HIF1a_Folding HIF-1α Folding & Stability HSP70->HIF1a_Folding OCR Oxygen Consumption Rate MitoResp->OCR HIF1a_Accum HIF-1α Accumulation HIF1a_Folding->HIF1a_Accum IntraO2 Intracellular O2 OCR->IntraO2 increases PHDs Prolyl Hydroxylases (PHDs) IntraO2->PHDs HIF1a_Hydrox HIF-1α Hydroxylation PHDs->HIF1a_Hydrox VHL VHL E3 Ligase Complex HIF1a_Hydrox->VHL HIF1a_Ubiq HIF-1α Ubiquitination VHL->HIF1a_Ubiq Proteasome Proteasomal Degradation HIF1a_Ubiq->Proteasome Proteasome->HIF1a_Accum HIF1_Targets HIF-1 Target Gene Transcription HIF1a_Accum->HIF1_Targets Angio Angiogenesis HIF1_Targets->Angio Metabolism Glycolytic Metabolism HIF1_Targets->Metabolism

Figure 1: Signaling pathway of this compound in suppressing HIF-1α accumulation.

G cluster_1 In Vitro & In Vivo Evaluation Workflow cluster_2 In Vitro Assays cluster_3 In Vivo Assays Start Cancer Cell Lines (e.g., HCT116, MKN45) Hypoxia Induce Hypoxia (e.g., 1% O2 or CoCl2) Start->Hypoxia Xenograft Establish Xenograft Model in Mice Start->Xenograft Treatment Treat with this compound Hypoxia->Treatment Luciferase HRE-Luciferase Assay Treatment->Luciferase WesternBlot Western Blot (HIF-1α, target genes) Treatment->WesternBlot qPCR qRT-PCR (mRNA of target genes) Treatment->qPCR Metabolic Metabolic Assays (ECAR, OCR) Treatment->Metabolic Functional Functional Assays (Migration, Invasion, Tube Formation) Treatment->Functional Dosing Oral Administration of this compound Xenograft->Dosing Imaging Bioluminescence Imaging (for HRE-luc) Dosing->Imaging TumorGrowth Monitor Tumor Volume Dosing->TumorGrowth ExVivo Ex Vivo Analysis (Immunohistochemistry) TumorGrowth->ExVivo

Figure 2: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

Cell Culture and Hypoxia Induction
  • Cell Lines: HCT116 (colorectal carcinoma), MKN45, MKN74 (gastric cancer), B16F10 (melanoma), and Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.[1][3][11][13]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[13]

  • Hypoxia Induction: For hypoxic conditions, cells are typically placed in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for the desired duration.[1] Alternatively, chemical induction of hypoxia can be achieved using agents like dimethyloxalylglycine (DMOG) or cobalt chloride (CoCl2).[3][13]

Western Blot Analysis
  • Cell Lysis: After treatment with this compound under normoxic or hypoxic conditions, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against HIF-1α and other proteins of interest overnight at 4°C. A primary antibody against β-actin or GAPDH is used as a loading control.

  • Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][12]

Hypoxia-Response Element (HRE) Luciferase Reporter Assay
  • Transfection: Cells (e.g., HCT116) are seeded in multi-well plates and transfected with a reporter plasmid containing the firefly luciferase gene under the control of a hypoxia-response element (HRE) promoter. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

  • Treatment and Hypoxia: After transfection, cells are treated with various concentrations of this compound and incubated under hypoxic conditions.

  • Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The HRE-luciferase activity is normalized to the Renilla luciferase activity. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the hypoxia-induced luciferase activity.[1][2]

In Vivo Xenograft Model
  • Animal Model: Four to six-week-old female immunodeficient mice (e.g., Balb/c nude) are used.[2][15] All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.[2]

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^7 HCT116 cells) is injected subcutaneously into the flank of each mouse.[11]

  • Treatment: When tumors reach a palpable size (e.g., 100 mm³), the mice are randomized into control and treatment groups. This compound is administered, typically by oral gavage, at specified doses and schedules.[13][15] The vehicle control group receives the same volume of the vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: Volume = (length × width²) / 2.[15]

  • Bioluminescence Imaging (for HRE-luciferase models): For tumors expressing luciferase, mice can be anesthetized and injected with a luciferin substrate. The bioluminescent signal is then captured and quantified using an in vivo imaging system.[1][2]

  • Endpoint and Tissue Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for HIF-1α and other markers.[13]

Conclusion

This compound is a promising HIF-1α inhibitor with a unique and multifaceted mechanism of action. By targeting HSP70, modulating mitochondrial respiration, and promoting the proteasomal degradation of HIF-1α, it effectively suppresses the hypoxic response in cancer cells. The robust preclinical data, including its oral bioavailability and efficacy in various tumor models, underscore its potential as a novel therapeutic agent in oncology. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility in human cancers.

References

IDF-11774: A Technical Guide to its Impact on Cancer Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDF-11774 has emerged as a promising small molecule inhibitor targeting the metabolic adaptations of cancer cells. This technical document provides an in-depth overview of the core mechanism of action of this compound, its quantitative effects on cancer metabolism, and detailed experimental protocols for its study. The information is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel cancer therapeutics.

This compound is a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular adaptation to low oxygen conditions, a common feature of the tumor microenvironment.[1][2] By inhibiting HIF-1α, this compound disrupts the metabolic reprogramming that allows cancer cells to thrive in hypoxic conditions, ultimately leading to suppressed tumor growth.[1][2] This document will delve into the specifics of this process, supported by experimental data and methodologies.

Mechanism of Action: Targeting HIF-1α and Metabolic Reprogramming

This compound's primary mechanism of action is the inhibition of HIF-1α accumulation in cancer cells under hypoxic conditions.[1][2] This is achieved, in part, through the inhibition of Heat Shock Protein 70 (HSP70) chaperone activity, which is crucial for the stability and function of HIF-1α.[1][3] The reduction in HIF-1α levels leads to a cascade of effects on cancer cell metabolism, primarily by downregulating the expression of HIF-1 target genes involved in glycolysis and angiogenesis.[1][4]

The metabolic consequences of this compound treatment are profound. It leads to a reduction in glucose uptake and a decrease in both the extracellular acidification rate (ECAR), a measure of glycolysis, and the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.[1][3] This dual inhibition of key metabolic pathways creates an energy crisis within the cancer cell, characterized by decreased ATP production and an increased AMP/ATP ratio.[1][2] The elevated AMP/ATP ratio subsequently activates AMP-activated protein kinase (AMPK), a critical energy sensor, which in turn inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][3]

Quantitative Effects on Cancer Metabolism

The following tables summarize the key quantitative effects of this compound on the metabolism of HCT116 human colon cancer cells as reported in the literature.

Table 1: Inhibition of HIF-1α Activity

ParameterIC50 ValueCell LineReference
HRE-luciferase activity3.65 μMHCT116[4]

Table 2: Effects on Cellular Metabolism in HCT116 Cells

ParameterTreatment% Change from ControlReference
Glucose Uptake ([3H]2-deoxyglucose)20 μM this compound↓ ~50%[3]
ATP Production (25 mM Glucose)20 μM this compound↓ ~40%[3]
ATP Production (5.5 mM Glucose)20 μM this compound↓ ~60%[3]
Basal Extracellular Acidification Rate (ECAR)20 μM this compound↓ ~60%[3]
Basal Oxygen Consumption Rate (OCR)20 μM this compound↓ ~50%[3]

Table 3: Impact on Intracellular Metabolite Levels in HCT116 Cells under Hypoxia

MetaboliteTreatmentFold Change vs. ControlReference
Lactate20 μM this compound↓ ~2.5[1]
NAD+20 μM this compound↓ ~2.0[1]
NADP+20 μM this compound↓ ~1.8[1]
AMP20 μM this compound↑ ~2.0[1]
ATP20 μM this compound↓ ~2.5[1]
Fumarate20 μM this compound↓ ~2.0[3]
Malate20 μM this compound↓ ~2.5[3]
Succinate20 μM this compound↓ ~1.8[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot Analysis for HIF-1α and Signaling Proteins
  • Cell Lysis:

    • Culture cells (e.g., HCT116) to 70-80% confluency.

    • Treat cells with desired concentrations of this compound under normoxic or hypoxic (e.g., 1% O2) conditions for the specified duration.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HIF-1α, phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Extracellular Flux Analysis (ECAR and OCR)
  • Cell Seeding:

    • Seed cells (e.g., HCT116) into a Seahorse XF24 or XF96 cell culture microplate at an optimized density.

    • Allow cells to adhere and grow overnight.

  • Drug Treatment:

    • Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

    • Inject this compound at various concentrations into the appropriate wells.

  • Measurement:

    • Measure basal ECAR and OCR using a Seahorse XF Analyzer.

    • For a glycolysis stress test, sequentially inject glucose, oligomycin, and 2-deoxyglucose.

    • For a mitochondrial stress test, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Analysis:

    • Normalize the data to cell number.

    • Analyze the kinetic data to determine key metabolic parameters.

In Vivo Xenograft Tumor Model
  • Cell Implantation:

    • Harvest cancer cells (e.g., HCT116) and resuspend them in a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) at the specified dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze the tumors for biomarkers of interest (e.g., HIF-1α expression by immunohistochemistry).

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

IDF11774_Mechanism cluster_Cell Cancer Cell cluster_Metabolism Metabolic Reprogramming cluster_Energy Energy Stress IDF11774 This compound HSP70 HSP70 IDF11774->HSP70 inhibits HIF1a HIF-1α IDF11774->HIF1a destabilizes Glycolysis Glycolysis IDF11774->Glycolysis inhibits ATP ATP IDF11774->ATP decreases HSP70->HIF1a stabilizes HIF1a->Glycolysis activates Angiogenesis Angiogenesis HIF1a->Angiogenesis activates GlucoseUptake Glucose Uptake HIF1a->GlucoseUptake activates Hypoxia Hypoxia Hypoxia->HIF1a stabilizes Glycolysis->ATP produces AMP_ATP_Ratio AMP/ATP Ratio ATP->AMP_ATP_Ratio decreases AMPK AMPK AMP_ATP_Ratio->AMPK activates mTOR mTOR AMPK->mTOR inhibits TumorGrowth Tumor Growth & Proliferation mTOR->TumorGrowth promotes Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Data Data Analysis & Interpretation CellCulture Cancer Cell Culture (e.g., HCT116) Treatment This compound Treatment (Dose-Response) CellCulture->Treatment WesternBlot Western Blot (HIF-1α, p-AMPK, p-mTOR) Treatment->WesternBlot MetabolicAssays Metabolic Assays (ECAR, OCR, ATP) Treatment->MetabolicAssays Metabolomics Metabolomic Profiling Treatment->Metabolomics Analysis Quantitative Analysis & Statistical Validation WesternBlot->Analysis MetabolicAssays->Analysis Metabolomics->Analysis Xenograft Xenograft Model (e.g., Nude Mice) InVivoTreatment This compound Administration Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement IHC Immunohistochemistry (e.g., HIF-1α) TumorMeasurement->IHC TumorMeasurement->Analysis IHC->Analysis Conclusion Conclusion on Anti-Cancer Efficacy and Mechanism Analysis->Conclusion

References

Target Identification of IDF-11774: A Technical Guide Using Photoaffinity Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies employed for the target identification of IDF-11774, a novel inhibitor of Hypoxia-Inducible Factor-1 (HIF-1). The primary focus is on the application of photoaffinity probes to elucidate its molecular mechanism of action.

Introduction to this compound

This compound is a promising clinical candidate for cancer therapy, developed as a potent inhibitor of HIF-1.[1][2][3] HIF-1 is a transcription factor that plays a crucial role in tumor adaptation to hypoxic environments, promoting angiogenesis, metabolic reprogramming, and cell survival.[4] this compound has demonstrated significant anti-tumor efficacy in various cancer models by suppressing the accumulation of the HIF-1α subunit.[4][5][6] While its inhibitory effect on HIF-1α was established, the direct molecular target through which this compound exerts this effect remained to be identified, necessitating advanced chemical biology approaches.

The Photoaffinity Labeling Strategy

Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex proteome.[7][8] This method utilizes a specially designed chemical probe, a modified version of the bioactive compound (in this case, this compound), which incorporates two key features:

  • A photoreactive group (e.g., diazirine, aryl azide, or benzophenone) that, upon UV irradiation, forms a highly reactive species capable of creating a covalent bond with the target protein in close proximity.[9]

  • A bioorthogonal handle (e.g., an alkyne or azide) for subsequent "click chemistry" conjugation to a reporter tag, such as biotin for affinity purification or a fluorophore for visualization.[2][10]

The covalent and specific nature of this interaction allows for the stringent purification and subsequent identification of the target protein via mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with this compound's activity.

ParameterValueCell LineAssayReference
IC₅₀ 3.65 μMHCT116HRE-Luciferase Activity[1][11][12]

Experimental Protocols and Methodologies

This section details the core experimental procedures for the synthesis of the photoaffinity probe and its application in target identification.

Synthesis of Alkyne-Conjugated this compound Photoaffinity Probe

The successful identification of this compound's target was contingent on the design and synthesis of a multifunctional chemical probe that retains the pharmacological activity of the parent compound.[2][3] The probe was synthesized to contain a photoreactive moiety for covalent cross-linking and an alkyne group for click chemistry.[1][2][3]

Detailed protocol for probe synthesis is often found in the supplementary materials of the primary research articles and involves multi-step organic synthesis. [2]

Photoaffinity Labeling and Target Enrichment Protocol
  • Cell Treatment: Cancer cells (e.g., HCT116) are incubated with the alkyne-conjugated this compound photoaffinity probe to allow for binding to its intracellular target(s).

  • UV Irradiation: The cells are exposed to UV light (typically 365 nm) to activate the photoreactive group on the probe, leading to covalent cross-linking with the target protein.[9]

  • Cell Lysis: Following irradiation, the cells are lysed to release the cellular proteins, including the probe-protein adducts.

  • Click Chemistry: The cell lysate is incubated with an azide-functionalized reporter tag (e.g., biotin-azide) in the presence of a copper(I) catalyst. This specifically attaches the biotin tag to the alkyne handle on the probe.

  • Affinity Purification: The biotinylated proteins are enriched from the lysate using streptavidin-conjugated beads, which have a high affinity for biotin. Non-specifically bound proteins are removed through a series of stringent washes.[9]

  • Elution and Separation: The captured proteins are eluted from the beads and separated by one- or two-dimensional gel electrophoresis (2DE).[1][2][3]

  • Protein Identification: Protein bands or spots that are specifically labeled by the probe (and ideally competed away by an excess of the parent this compound compound) are excised from the gel. These are then subjected to in-gel tryptic digestion followed by mass spectrometry (LC-MS/MS) for protein identification.[9]

Target Validation: HSP70 Chaperone Activity Assay

Once Heat Shock Protein 70 (HSP70) was identified as a primary target, its functional modulation by this compound was validated.[1][2][3]

  • Assay Principle: The chaperone activity of HSP70 can be measured by its ability to prevent the aggregation of a model substrate, such as denatured citrate synthase or luciferase, in a thermal stress assay.

  • Procedure: Recombinant HSP70 is incubated with and without this compound. The denatured substrate is then added, and the mixture is heated. The aggregation of the substrate is monitored over time by measuring light scattering or absorbance at a specific wavelength (e.g., 340 nm).

  • Expected Outcome: this compound was found to inhibit the chaperone activity of HSP70, preventing it from refolding its client proteins.[1][2][3]

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key experimental and biological processes involved in the target identification of this compound.

Experimental Workflow

G cluster_workflow Photoaffinity Labeling Workflow A 1. Treat Cells with Alkyne-Probe B 2. UV Irradiation (Covalent Cross-linking) A->B C 3. Cell Lysis B->C D 4. Click Chemistry with Biotin-Azide C->D E 5. Enrichment with Streptavidin Beads D->E F 6. Elution & SDS-PAGE E->F G 7. In-Gel Digestion F->G H 8. LC-MS/MS Analysis G->H I 9. Target Protein Identification (HSP70) H->I

Caption: Workflow for target identification using a photoaffinity probe.

Mechanism of Action

G cluster_pathway Proposed Mechanism of this compound IDF This compound HSP70 HSP70 (Chaperone Protein) IDF->HSP70 Binds to allosteric pocket Metabolism Mitochondrial Respiration IDF->Metabolism Inhibits HIF1a_folded Refolded/Stabilized HIF-1α HSP70->HIF1a_folded Promotes refolding Degradation Proteasomal Degradation HSP70->Degradation Inhibition of HSP70 stimulates degradation HIF1a_unfolded Unfolded HIF-1α HIF1a_unfolded->HSP70 HIF1a_folded->Degradation Apoptosis Cell Cycle Arrest & Apoptosis Degradation->Apoptosis Downstream Effect ATP ATP Production Metabolism->ATP Reduces O2 Intracellular O₂ Metabolism->O2 Increases

Caption: this compound binds to HSP70, leading to HIF-1α degradation.

Findings and Conclusion

Through the use of alkyne-conjugated photoaffinity probes, Heat Shock Protein 70 (HSP70) was unequivocally identified as a direct molecular target of this compound.[1][2][3] The study revealed that this compound binds to an allosteric pocket of HSP70, rather than the ATP-binding site, and inhibits its chaperone activity.[1][2][3]

This inhibition of HSP70's function is proposed to suppress the proper refolding of HIF-1α, thereby promoting its degradation through the proteasomal pathway.[2][3] Furthermore, this compound was also shown to reduce the oxygen consumption rate (OCR) and ATP production in cancer cells, leading to increased intracellular oxygen levels, which further contributes to HIF-1α destabilization.[1][2][3]

References

Methodological & Application

Application Notes and Protocols for IDF-11774 in In-Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDF-11774 is a novel small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3][4][5] Under hypoxic conditions, often prevalent in the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, metabolic adaptation, and cell survival.[1][6] this compound has been shown to suppress the accumulation of HIF-1α, thereby inhibiting these downstream effects and exhibiting anti-tumor activity in various cancer models.[1][2][6] These application notes provide detailed protocols for the in-vitro use of this compound to study its effects on cancer cells.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of HIF-1α accumulation under hypoxic conditions.[1][2][3] This leads to a cascade of downstream effects, including:

  • Metabolic Reprogramming: this compound inhibits glucose-dependent energy metabolism and mitochondrial respiration in cancer cells.[1] It has been observed to decrease the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR), indicating a suppression of both glycolysis and oxidative phosphorylation.[1]

  • Inhibition of Angiogenesis: By downregulating HIF-1α, this compound reduces the expression of pro-angiogenic factors, leading to the inhibition of new blood vessel formation.[1][6]

  • Induction of Apoptosis and Cell Cycle Arrest: In some cancer cell lines, this compound has been shown to induce apoptosis, as evidenced by increased levels of cleaved PARP and cleaved caspase-3, and to cause cell cycle arrest.

The mechanism of this compound's inhibition of HIF-1α accumulation is multifaceted, potentially involving the inhibition of HSP70 chaperone activity, which is crucial for HIF-1α stability.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound in various in-vitro assays.

ParameterCell LineValueReference
IC50 (HRE-luciferase activity) HCT1163.65 µM[3][4][5]
AssayCell LineConcentration RangeEffectReference
HIF-1α Accumulation Inhibition HCT1165, 10, 20 µMInhibition of HIF-1α accumulation under hypoxia[3]
Cell Viability B16F102.5, 5.0 mMReduced cell survival
Gene Expression HCT116Not specifiedReduced mRNA expression of GLUT1 and PDK1[6]
Angiogenesis HUVECsNot specifiedReduced capillary network formation[6]

Signaling Pathway Diagram

IDF-11774_Signaling_Pathway cluster_0 Hypoxic Cell Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization HIF-1 Complex HIF-1 Complex HIF-1α Stabilization->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE Binding Binding to HRE HIF-1 Complex->HRE Binding Gene Transcription Target Gene Transcription (VEGF, GLUT1, etc.) HRE Binding->Gene Transcription Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Metabolic Adaptation Metabolic Adaptation (Glycolysis) Gene Transcription->Metabolic Adaptation Cell Survival Cell Survival Gene Transcription->Cell Survival This compound This compound This compound->HIF-1α Stabilization IDF-11774_Experimental_Workflow cluster_workflow In-Vitro Evaluation of this compound Start Start Cell_Culture Cell Culture (e.g., HCT116, HUVEC) Start->Cell_Culture Induce_Hypoxia Induce Hypoxia (e.g., 1% O2 or CoCl2) Cell_Culture->Induce_Hypoxia Treat_Cells Treat with this compound (Dose-response & time-course) Induce_Hypoxia->Treat_Cells Cell_Viability Cell Viability Assay (MTT / CellTiter-Glo) Treat_Cells->Cell_Viability Western_Blot Western Blot Analysis (HIF-1α, Apoptosis Markers) Treat_Cells->Western_Blot Angiogenesis_Assay Angiogenesis Assay (Tube Formation) Treat_Cells->Angiogenesis_Assay Metabolism_Assay Metabolism Assay (ECAR / OCR) Treat_Cells->Metabolism_Assay Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Angiogenesis_Assay->Data_Analysis Metabolism_Assay->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for IDF-11774 in In-Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of IDF-11774, a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), in pre-clinical in-vivo mouse models. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in various cancer models.

Introduction

This compound is an orally bioavailable small molecule that demonstrates significant anti-cancer efficacy by targeting tumor metabolism and angiogenesis.[1] It functions by suppressing the accumulation of HIF-1α, a key transcription factor that is often overexpressed in malignant cancers and plays a crucial role in tumor adaptation to hypoxic environments.[1][2][3] this compound has been shown to inhibit the chaperone activity of HSP70, leading to the suppression of HIF-1α refolding and subsequent degradation.[1][3] This mode of action results in the downregulation of HIF-1 target genes, leading to reduced glucose uptake, inhibition of glycolysis, and suppression of angiogenesis.[1][4]

Mechanism of Action

Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, cell survival, and metabolism. This compound disrupts this process by inhibiting the accumulation of HIF-1α.[1][2] This leads to a cascade of downstream effects, including:

  • Inhibition of Angiogenesis: this compound has been shown to suppress in vitro tube formation and in vivo vascularization.[1]

  • Modulation of Cancer Metabolism: The compound reduces glucose uptake and inhibits both glycolysis and mitochondrial respiration in cancer cells.[1][4]

  • Induction of Cell Cycle Arrest and Apoptosis: In gastric cancer models, this compound has been observed to induce cell cycle arrest and promote apoptosis through the activation of MAPK signaling pathways.[3]

  • Inhibition of mTOR Signaling: By increasing the AMP/ATP ratio, this compound can lead to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR signaling pathway.[1]

Signaling Pathway of this compound

IDF11774_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus IDF11774 This compound HSP70 HSP70 IDF11774->HSP70 inhibits HIF1a_active HIF-1α (active) HSP70->HIF1a_active promotes refolding HIF1a_inactive HIF-1α (inactive) HIF1a_inactive->HIF1a_active Hypoxia Proteasomal_Degradation Proteasomal Degradation HIF1a_active->Proteasomal_Degradation degraded HIF1_Dimer HIF-1α/β Dimer HIF1a_active->HIF1_Dimer HRE Hypoxia Response Element (HRE) HIF1_Dimer->HRE binds to Angiogenesis Angiogenesis HRE->Angiogenesis Metabolism Metabolism (Glycolysis) HRE->Metabolism Cell_Survival Cell Survival HRE->Cell_Survival

Caption: Mechanism of action of this compound in inhibiting the HIF-1α signaling pathway.

In-Vivo Mouse Model Data

This compound has demonstrated significant anti-tumor efficacy in various xenograft mouse models. The following table summarizes the reported dosages and administration routes.

Cancer ModelMouse StrainAdministration RouteDosageTreatment ScheduleOutcomeReference
Colorectal Carcinoma (HCT116)Balb/c nudeOral (p.o.)10, 30, 60 mg/kgDaily for 2 weeksDose-dependent tumor regression[1][5]
Colorectal Carcinoma (HCT116)Balb/c nudeOral (p.o.)50 mg/kg-Suppression of HIF-1 activity[1][2]
Melanoma (B16F10)Nude miceOral (p.o.)60 mg/kg/dayFor 2 weeksDecreased tumor size[6]
Various Cancers (with KRAS, PTEN, or VHL mutations)-Oral (p.o.)--Substantial anticancer efficacy[1][2]
Ischemic Retinopathy (OIR model)-Intravitreal injection18.4 ngSingle injection at P12Reduced retinal neovascularization[7]

Experimental Protocols

The following are generalized protocols for in-vivo mouse studies with this compound based on published literature. Researchers should adapt these protocols to their specific experimental needs.

Xenograft Tumor Model Protocol
  • Animal Model:

    • Use immunodeficient mice, such as Balb/c nude mice, 4-6 weeks of age.[8]

    • House animals in a pathogen-free environment with ad libitum access to food and water.

    • Allow mice to acclimate for at least one week before the start of the experiment.

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line (e.g., HCT116, B16F10) under standard conditions.

    • Harvest cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium).

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells) into the flank of each mouse.[2]

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly by measuring tumor dimensions with calipers.

    • Calculate tumor volume using the formula: V = (length × width²) / 2 or (length x width x height) x 0.5.[8]

    • When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.[2][8]

  • This compound Formulation and Administration:

    • Oral Administration (p.o.): A suggested formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween80, and ddH2O.[2]

    • Administer the appropriate dose of this compound or vehicle control daily via oral gavage.

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights regularly (e.g., every 2-3 days).

    • At the end of the study (e.g., after 2 weeks of treatment), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, qPCR).

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint end End endpoint->end

Caption: A generalized experimental workflow for in-vivo studies using this compound in a xenograft mouse model.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting the HIF-1α pathway. The provided data and protocols offer a solid foundation for researchers to explore its therapeutic potential in various in-vivo cancer models. Careful consideration of the specific tumor model, dosage, and administration route is crucial for successful experimental outcomes.

References

How to prepare IDF-11774 stock solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDF-11774 is a potent and orally bioavailable small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] HIF-1α is a key transcription factor that plays a central role in the cellular response to hypoxia and is frequently overexpressed in various cancers. By inhibiting HIF-1α, this compound disrupts the metabolic adaptations of cancer cells, suppresses angiogenesis, and ultimately inhibits tumor growth.[1][4][5] These characteristics make this compound a valuable tool for cancer research and a potential candidate for cancer therapy.[6] This document provides detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.

Data Presentation

Physicochemical and Solubility Data
ParameterValueSource
Molecular Weight 368.51 g/mol [1][2]
Formula C₂₃H₃₂N₂O₂[1][2]
CAS Number 1429054-28-3[1][2]
Appearance White to off-white solid[2]
Solubility in DMSO 10 mM - 162.82 mM (up to 60 mg/mL)[3][7][8]
Solubility in Ethanol 4 - 5 mg/mL[1][9]
Solubility in Water Insoluble[1][9]
Storage and Stability
FormStorage TemperatureStabilitySource
Solid Powder -20°C3 years[1][2]
4°C2 years[2]
In Solvent (DMSO) -80°C1-2 years[1][2][7]
-20°C1 month - 1 year[1][2][9]

Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.[1][2] Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce the solubility of this compound.[1][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 368.51 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 368.51 g/mol x 1000 mg/g = 3.6851 mg.

    • Weigh out approximately 3.69 mg of this compound powder using an analytical balance.

  • Dissolve in DMSO:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly for several minutes to ensure complete dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be applied.[2][7]

  • Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][2][7]

G cluster_workflow This compound Stock Solution Preparation Workflow weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve (Optional: Warm/Sonicate) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Protocol 2: General Protocol for a Cell-Based Assay (e.g., Cell Viability Assay)

This protocol provides a general guideline for treating cultured cells with this compound to assess its effect on cell viability. This can be adapted for other cell-based assays.

Materials:

  • Cultured cancer cells (e.g., HCT116, MKN74, B16F10)[1][8][10]

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM this compound stock solution (prepared as in Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Incubator (37°C, 5% CO₂)

  • Optional: Hypoxia chamber or chemical hypoxia inducers (e.g., CoCl₂, DMOG)[8][10]

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. For example, to get a final concentration of 10 µM in the well, you can prepare a 2X working solution (20 µM) and add 100 µL to the 100 µL of medium already in the well. Typical final concentrations for in vitro experiments range from 5 µM to 30 µM.[1][11]

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared working solutions (or fresh medium for the untreated control) to the respective wells.

    • For hypoxia studies, place the plate in a hypoxia chamber or add a hypoxia-inducing agent to the medium.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.

Signaling Pathway

This compound primarily targets the HIF-1α signaling pathway. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and other processes that promote tumor survival and growth. This compound has been shown to suppress the accumulation of HIF-1α, thereby inhibiting the transcription of these target genes.[1][4][5] Some studies suggest that this compound may also inhibit HSP70, which is involved in the refolding and stability of HIF-1α.[5][6][12]

G cluster_pathway Simplified HIF-1α Signaling Pathway and Inhibition by this compound cluster_nucleus Hypoxia Hypoxia PHDs PHDs Hypoxia->PHDs Inhibition Normoxia Normoxia Normoxia->PHDs HIF1a HIF-1α PHDs->HIF1a Hydroxylation VHL VHL HIF1a->VHL HIF1_complex HIF-1α/HIF-1β Complex HIF1a->HIF1_complex Proteasome Proteasomal Degradation VHL->Proteasome HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE Binding HIF1_complex->HRE Translocation Nucleus Nucleus Gene_expression Target Gene Transcription (VEGF, GLUT1, etc.) HRE->Gene_expression IDF11774 This compound IDF11774->HIF1a Inhibits Accumulation

Caption: Inhibition of the HIF-1α pathway by this compound.

References

Application Notes and Protocols for Assessing IDF-11774 Efficacy in Tumor Regression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods used to assess the efficacy of IDF-11774, a novel Hypoxia-Inducible Factor-1α (HIF-1α) inhibitor, in promoting tumor regression. The protocols outlined below are based on preclinical studies and are intended to guide researchers in the evaluation of this and similar anti-cancer compounds.

Introduction to this compound

This compound is an investigational small molecule that has demonstrated significant anti-tumor effects in various cancer models.[1][2] Its primary mechanism of action is the inhibition of HIF-1α, a key transcription factor that plays a central role in tumor adaptation to hypoxic environments by regulating genes involved in angiogenesis, glucose metabolism, and cell survival.[3][4] By suppressing HIF-1α accumulation, this compound disrupts cancer cell metabolism and inhibits tumor growth.[1][2] It has also been shown to inhibit the chaperone activity of HSP70.[5]

In Vitro Efficacy Assessment

A series of in vitro assays are crucial for determining the cellular mechanism of action and potency of this compound.

2.1. Assessment of HIF-1α Inhibition

  • Hypoxia-Responsive Element (HRE)-Luciferase Reporter Assay: This assay quantitatively measures the transcriptional activity of HIF-1. Cancer cells (e.g., HCT116) are transfected with a luciferase reporter plasmid under the control of an HRE promoter. The cells are then exposed to hypoxic conditions in the presence of varying concentrations of this compound. A reduction in luciferase activity indicates inhibition of HIF-1α.[6]

  • Western Blot Analysis: This technique is used to directly measure the protein levels of HIF-1α and its downstream targets. Cells treated with this compound under hypoxic conditions are lysed, and the proteins are separated by SDS-PAGE and probed with specific antibodies. A decrease in the band intensity for HIF-1α indicates the inhibitory effect of the compound.[4]

2.2. Evaluation of Anti-Proliferative and Cytotoxic Effects

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays are used to determine the effect of this compound on the proliferation and viability of cancer cell lines. Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period. The viability is then assessed by measuring metabolic activity or ATP content.[7][8]

  • Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to analyze the induction of apoptosis (e.g., using Annexin V/PI staining) and cell cycle arrest in cancer cells treated with this compound. Western blotting for key apoptosis markers like cleaved PARP and cleaved caspase-3, and cell cycle regulators like cyclins, can further confirm the findings.[5]

2.3. Analysis of Cancer Metabolism

  • Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR) Assays: These assays, typically performed using a Seahorse XF Analyzer, measure the two major energy-producing pathways in cells: glycolysis and mitochondrial respiration. This compound has been shown to inhibit both ECAR and OCR, indicating its impact on cancer cell metabolism.[1][2]

  • Glucose Uptake Assays: The effect of this compound on glucose consumption by cancer cells can be measured using fluorescently labeled glucose analogs (e.g., 2-NBDG). A reduction in glucose uptake is indicative of the drug's metabolic inhibitory effects.[2]

2.4. Angiogenesis Assays

  • In Vitro Tube Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a basement membrane matrix (e.g., Matrigel) in the presence of this compound. The formation of capillary-like structures is then observed and quantified. Inhibition of tube formation suggests anti-angiogenic properties.[4]

  • Chick Chorioallantoic Membrane (CAM) Assay: This in vivo assay uses fertilized chicken eggs to assess angiogenesis. This compound is applied to the CAM, and the formation of new blood vessels is monitored.[3]

In Vivo Efficacy Assessment

Animal models are essential for evaluating the anti-tumor efficacy of this compound in a physiological context.

3.1. Xenograft Tumor Models

  • Subcutaneous Xenografts: Human cancer cells (e.g., HCT116, B16F10 melanoma) are injected subcutaneously into immunocompromised mice (e.g., Balb/c nude mice).[6][9] Once tumors reach a palpable size (e.g., 100 mm³), the mice are treated with this compound or a vehicle control.[10] Tumor growth is monitored regularly by measuring tumor volume.[10] The efficacy is often expressed as Tumor Growth Inhibition (TGI).

  • Orthotopic Xenografts: For a more clinically relevant model, cancer cells can be implanted into the organ of origin. This allows for the assessment of the drug's effect on tumor growth in its native microenvironment and on metastasis.

3.2. Pharmacodynamic (PD) Biomarker Analysis

  • Immunohistochemistry (IHC) and Western Blotting of Tumor Tissues: At the end of the in vivo study, tumors are excised, and the expression of HIF-1α and its downstream targets, as well as markers for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), can be analyzed to confirm the drug's mechanism of action in vivo.

  • In Vivo Imaging: For cell lines engineered to express a reporter gene like luciferase under the control of an HRE promoter, in vivo bioluminescence imaging can be used to non-invasively monitor HIF-1α activity in real-time within the tumors of live animals.[4]

Quantitative Data Summary

Parameter Assay Cell Line/Model Result Reference
IC50 HRE-luciferase activityHCT1163.65 µM[6]
In Vivo Efficacy XenograftHCT116Dose-dependent tumor regression[1][11]
Combination Therapy XenograftHCT116Enhanced efficacy with sunitinib[1][12]
Metabolic Effects ECAR & OCRHCT116Inhibition of both glycolysis and mitochondrial respiration[1][2]
Anti-Angiogenesis CAM AssayChicken EmbryoInhibition of angiogenesis[3]
Cytotoxicity LDH AssayB16F10 MelanomaSignificant cytotoxicity at >2.5 µM[7]

Experimental Protocols

5.1. Protocol: In Vivo Xenograft Tumor Growth Study

  • Cell Culture: Culture human colorectal carcinoma HCT116 cells in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Animal Model: Use 4- to 6-week-old female Balb/c nude mice.[10]

  • Tumor Implantation: Subcutaneously inject 1 x 10⁷ HCT116 cells in 100 µL of sterile phosphate-buffered saline (PBS) into the right flank of each mouse.[6]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: V = (length × width²) / 2.

  • Treatment: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).[10]

  • Drug Administration: Administer this compound orally (e.g., 50 mg/kg) or intravenously daily for a period of two to three weeks.[6][10] The control group should receive the vehicle solution.

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, IHC).

  • Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the control group.

5.2. Protocol: Western Blot for HIF-1α

  • Cell Culture and Treatment: Plate HCT116 cells and allow them to adhere overnight. The next day, expose the cells to hypoxic conditions (e.g., 1% O₂) and treat with various concentrations of this compound or DMSO (vehicle control) for 18 hours.[6]

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Visualizations

IDF_11774_Signaling_Pathway cluster_0 This compound Mechanism of Action IDF11774 This compound HSP70 HSP70 IDF11774->HSP70 inhibits HIF1a HIF-1α IDF11774->HIF1a inhibits accumulation AMPK AMPK IDF11774->AMPK activates HSP70->HIF1a stabilizes Metabolism Cancer Metabolism (Glycolysis, OCR) HIF1a->Metabolism promotes Angiogenesis Angiogenesis HIF1a->Angiogenesis promotes mTOR mTOR AMPK->mTOR inhibits mTOR->HIF1a promotes translation TumorGrowth Tumor Growth Metabolism->TumorGrowth Angiogenesis->TumorGrowth

Caption: this compound Signaling Pathway.

In_Vitro_Workflow cluster_1 In Vitro Efficacy Assessment Workflow CancerCells Cancer Cell Lines (e.g., HCT116) Treatment Treat with this compound CancerCells->Treatment HIF1a_Inhibition HIF-1α Inhibition (Luciferase, Western Blot) Treatment->HIF1a_Inhibition Cell_Effects Cellular Effects (Viability, Apoptosis) Treatment->Cell_Effects Metabolism_Analysis Metabolism Analysis (ECAR, OCR) Treatment->Metabolism_Analysis Angiogenesis_Assay Angiogenesis Assay (Tube Formation) Treatment->Angiogenesis_Assay Data_Analysis Data Analysis & Interpretation HIF1a_Inhibition->Data_Analysis Cell_Effects->Data_Analysis Metabolism_Analysis->Data_Analysis Angiogenesis_Assay->Data_Analysis In_Vivo_Workflow cluster_2 In Vivo Efficacy Assessment Workflow Tumor_Implantation Tumor Cell Implantation (Nude Mice) Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Treatment_Group Treat with this compound Randomization->Treatment_Group Control_Group Vehicle Control Randomization->Control_Group Tumor_Measurement Measure Tumor Volume Treatment_Group->Tumor_Measurement Control_Group->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Excision, IHC) Tumor_Measurement->Endpoint_Analysis Efficacy_Evaluation Efficacy Evaluation (%TGI) Endpoint_Analysis->Efficacy_Evaluation

References

Application Notes and Protocols: Western Blot Analysis of HIF-1α Expression Following IDF-11774 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Hypoxia-Inducible Factor-1α (HIF-1α) expression in response to treatment with IDF-11774, a potent HIF-1 inhibitor. These guidelines are intended for professionals in research and drug development.

Introduction

Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor in cellular adaptation to low oxygen (hypoxia), a common feature of the tumor microenvironment. The alpha subunit, HIF-1α, is the oxygen-regulated component. Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes and translocates to the nucleus, activating genes involved in angiogenesis, cell proliferation, and metabolism.[1] this compound is a novel small molecule inhibitor of HIF-1 that has been shown to suppress the accumulation of HIF-1α, thereby inhibiting tumor growth and angiogenesis.[2][3][4] The primary mechanisms of this compound include promoting the proteasomal degradation of HIF-1α and inhibiting the activity of Heat Shock Protein 70 (HSP70), a chaperone protein that can stabilize HIF-1α.[3][5] Western blotting is a fundamental technique to qualitatively and quantitatively assess the expression levels of HIF-1α in response to this compound treatment.

Data Presentation

The following tables summarize the dose-dependent effect of this compound on HIF-1α expression in various cancer cell lines, as determined by Western blot analysis.

Table 1: Effect of this compound on HIF-1α Expression in Gastric Cancer Cells

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Change in HIF-1α Expression
MKN45304Marked Decrease[5]
MKN74304Marked Decrease[5]

Table 2: Effect of this compound on HIF-1α Expression in Colorectal Cancer Cells under Hypoxia

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Change in HIF-1α Expression
HCT116518Inhibition of Accumulation[6]
HCT1161018Inhibition of Accumulation[6]
HCT1162018Inhibition of Accumulation[6]

Table 3: Effect of this compound on CoCl₂-Induced HIF-1α Expression in Melanoma Cells

Cell LineThis compound Concentration (µM)Change in HIF-1α Expression
B16F10Dose-dependentReduction[7]

Note: Cobalt chloride (CoCl₂) is a chemical that mimics hypoxic conditions by inhibiting prolyl hydroxylases, leading to HIF-1α stabilization.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HCT116, MKN45, B16F10) in appropriate cell culture dishes and allow them to adhere and reach 70-80% confluency.

  • Induction of Hypoxia (if applicable): To study the effect of this compound under hypoxic conditions, incubate the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 4-6 hours prior to and during treatment. Alternatively, chemical induction of hypoxia can be achieved by treating cells with agents like cobalt chloride (CoCl₂) at a concentration of 100-300 µM for 4-6 hours.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 30 µM).[5][6]

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug). Incubate the cells for the desired duration (e.g., 4, 18 hours).[5][6]

Western Blot Protocol for HIF-1α Detection

A. Sample Preparation (Cell Lysis)

Critical Note: HIF-1α is highly unstable under normoxic conditions and can degrade within minutes.[8] All steps should be performed on ice, and pre-chilled buffers and reagents must be used to minimize degradation.

  • Washing: After treatment, place the culture dishes on ice and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer (or a similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail to the cells.[9]

  • Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.

B. Protein Quantification

  • Determine the protein concentration of each sample using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[9] This ensures equal loading of protein for each sample.

C. SDS-PAGE and Electrotransfer

  • Sample Preparation for Loading: Mix an equal amount of protein from each sample (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a 7.5% or 8% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[9]

D. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., rabbit anti-HIF-1α) diluted in the blocking buffer. Recommended dilutions typically range from 1:500 to 1:2000. Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10-15 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer (e.g., 1:5000 to 1:10,000) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in D.3.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an appropriate imaging system. The expected band size for post-translationally modified HIF-1α is typically between 110-130 kDa.[8]

  • Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.

Visualizations

HIF1a_Pathway_and_IDF11774_Inhibition cluster_Normoxia Normoxic Conditions cluster_Hypoxia Hypoxic Conditions cluster_IDF11774 This compound Intervention PHDs PHDs HIF1a_normoxia HIF-1α PHDs->HIF1a_normoxia Hydroxylates O2 Oxygen O2->PHDs Activates VHL VHL E3 Ligase HIF1a_normoxia->VHL Binds Proteasome Proteasome VHL->Proteasome Targets for Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocates to HRE Hypoxia Response Elements (HRE) Nucleus->HRE Binds to Gene_Expression Target Gene Expression HRE->Gene_Expression Activates Angiogenesis Angiogenesis, Metabolism, Proliferation Gene_Expression->Angiogenesis IDF11774 This compound IDF11774->HIF1a_hypoxia Promotes Degradation HSP70 HSP70 IDF11774->HSP70 Inhibits HSP70->HIF1a_hypoxia Stabilizes

Caption: HIF-1α Regulation and this compound Mechanism.

Western_Blot_Workflow start Start: Cell Culture & this compound Treatment lysis Cell Lysis (on ice, with inhibitors) start->lysis quantification Protein Quantification (BCA or Bradford Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-HIF-1α, 4°C overnight) blocking->primary_ab wash1 Wash (3x TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Wash (3x TBST) secondary_ab->wash2 detection ECL Detection wash2->detection analysis Data Analysis (Band Densitometry) detection->analysis end End: Quantified HIF-1α Expression analysis->end

Caption: Western Blot Workflow for HIF-1α Detection.

References

Application Note: Measuring Changes in Metabolic Profile After IDF-11774 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction IDF-11774 is a novel small molecule inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor that plays a critical role in cellular adaptation to low oxygen environments, particularly in cancer.[1][2] HIF-1 orchestrates a profound metabolic shift towards aerobic glycolysis and suppresses mitochondrial respiration, allowing cancer cells to thrive.[3] this compound has been shown to suppress the accumulation of the HIF-1α subunit, in part by inhibiting the chaperone activity of Heat Shock Protein 70 (HSP70).[4][5][6] This action leads to a significant alteration of the cancer cell's metabolic profile, primarily by inhibiting glucose-dependent energy metabolism and mitochondrial respiration.[1][3]

This application note provides detailed protocols for quantifying the metabolic changes induced by this compound treatment. The methodologies described herein include untargeted metabolomics for broad profiling, real-time metabolic flux analysis using the Seahorse XF platform, and a targeted glucose uptake assay. These protocols are designed to provide researchers with a robust framework for evaluating the metabolic impact of this compound and other HIF-1 pathway inhibitors.

Core Mechanism and Experimental Overview

This compound treatment initiates a cascade of events beginning with the inhibition of HIF-1α. This leads to the downregulation of HIF-1 target genes involved in metabolism, such as glucose transporters (e.g., GLUT1) and key glycolytic enzymes.[3][7] The subsequent reduction in glucose uptake and glycolysis, coupled with decreased mitochondrial respiration, results in a cellular energy crisis, characterized by depleted ATP and elevated AMP levels.[3][5] This energy deficit activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which in turn inhibits the anabolic mTOR signaling pathway.[3][8]

cluster_0 This compound Action cluster_1 Cellular Processes IDF11774 This compound HIF1a HIF-1α Accumulation IDF11774->HIF1a inhibits HSP70 HSP70 IDF11774->HSP70 inhibits HIF1_Targets HIF-1 Target Genes (GLUT1, PDK1) IDF11774->HIF1_Targets downregulates Glycolysis Glycolysis (ECAR) IDF11774->Glycolysis MitoResp Mitochondrial Respiration (OCR) IDF11774->MitoResp GlucoseUptake Glucose Uptake IDF11774->GlucoseUptake ATP ATP Levels IDF11774->ATP decreases AMP AMP/ATP Ratio IDF11774->AMP increases HIF1a->HIF1_Targets activates HIF1a->MitoResp inhibits HSP70->HIF1a chaperones HIF1_Targets->Glycolysis promotes HIF1_Targets->GlucoseUptake promotes Glycolysis->ATP produces MitoResp->ATP produces GlucoseUptake->Glycolysis ATP->AMP influences AMPK AMPK Activation AMP->AMPK activates mTOR mTOR Signaling AMPK->mTOR inhibits

Caption: Signaling pathway of this compound leading to metabolic reprogramming.

The following sections detail the protocols to measure these specific metabolic endpoints. An overview of the experimental process is presented below.

cluster_assays Metabolic Assays cluster_data Data Analysis & Interpretation start Cell Culture (e.g., HCT116) treatment Treatment (Vehicle vs. This compound) start->treatment lcms Metabolite Extraction & LC-MS Analysis treatment->lcms seahorse Seahorse XF Mito Stress Test treatment->seahorse glucose Glucose Uptake Assay (2-NBDG) treatment->glucose lcms_data Metabolite Profiling (Glycolysis, TCA, etc.) lcms->lcms_data seahorse_data OCR & ECAR Analysis seahorse->seahorse_data glucose_data Quantify Glucose Transport glucose->glucose_data end Comprehensive Metabolic Profile lcms_data->end seahorse_data->end glucose_data->end

Caption: General experimental workflow for metabolic analysis.

Protocol 1: Untargeted Metabolomics Profiling by LC-MS

This protocol describes how to obtain a broad snapshot of the intracellular metabolic state following this compound treatment using liquid chromatography-mass spectrometry (LC-MS).

A. Materials

  • Cell culture medium and supplements

  • This compound (and appropriate vehicle, e.g., DMSO)

  • 6-well or 10 cm cell culture plates

  • LC-MS grade water, methanol, acetonitrile

  • Ice-cold 0.9% NaCl solution

  • Metabolite Extraction Buffer: 80% Methanol / 20% Water, pre-chilled to -80°C

  • Cell scrapers

  • Refrigerated centrifuge

  • Lyophilizer or vacuum concentrator

  • LC-MS system (e.g., Q-Exactive Orbitrap with HILIC column)

B. Experimental Protocol

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HCT116) in 6-well plates to reach 80-90% confluency on the day of extraction. Prepare at least 4-6 replicates per condition (Vehicle vs. This compound).

    • Treat cells with the desired concentration of this compound or vehicle for the specified time (e.g., 18-24 hours).[4]

  • Metabolite Quenching and Extraction:

    • Aspirate the culture medium and immediately wash the cells twice with 2 mL of ice-cold 0.9% NaCl to remove extracellular metabolites.

    • Place the plate on dry ice and add 1 mL of -80°C Metabolite Extraction Buffer to each well to quench metabolic activity.

    • Scrape the cells in the extraction buffer and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes for 30 seconds and incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing metabolites) to a new tube without disturbing the protein pellet.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extracts completely using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of injection solvent (e.g., 50% acetonitrile in water) for LC-MS analysis.

    • Vortex, centrifuge to pellet any debris, and transfer the supernatant to LC-MS vials.

  • LC-MS Analysis and Data Processing:

    • Perform untargeted analysis using a high-resolution mass spectrometer. A HILIC column is recommended for separating polar metabolites characteristic of central carbon metabolism.[9]

    • Process the raw data using software like Compound Discoverer, XCMS, or similar platforms for peak picking, alignment, and integration.

    • Identify metabolites by matching accurate mass and retention times to known standards or databases.

    • Perform statistical analysis (e.g., t-test, volcano plots) to identify metabolites significantly altered by this compound treatment.

C. Expected Data Metabolic profiling of cells treated with this compound is expected to reveal significant decreases in the levels of key metabolites involved in energy production.[3][5]

Metabolic PathwayMetaboliteExpected Change with this compound
Glycolysis Lactate↓↓↓
Pyruvate↓↓
TCA Cycle Succinate↓↓
Fumarate↓↓
Malate↓↓
Energy Currency ATP↓↓↓
AMP↑↑↑
Redox Cofactors NAD+↓↓
NADP+↓↓

Protocol 2: Real-Time Metabolic Flux Analysis

The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[7][8] The Mito Stress Test protocol uses sequential injections of mitochondrial inhibitors to reveal a cell's bioenergetic profile.

A. Materials

  • Seahorse XF Analyzer (e.g., XFe24 or XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required)

  • Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

  • This compound or vehicle

B. Experimental Protocol

  • Sensor Cartridge Hydration:

    • One day prior to the assay, add 200 µL of Seahorse XF Calibrant to each well of the sensor cartridge and incubate overnight at 37°C in a non-CO2 incubator.[10]

  • Cell Seeding:

    • Seed cells into a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment:

    • Treat cells with this compound or vehicle for the desired duration (e.g., 18-24 hours) in a standard CO2 incubator.

  • Assay Preparation:

    • One hour before the assay, remove the treatment medium, wash the cells once with pre-warmed Seahorse XF Assay Medium, and add the final volume of assay medium.

    • Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow temperature and pH to equilibrate.[10]

    • Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.

  • Seahorse XF Analysis:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay protocol.

    • The instrument will measure basal OCR and ECAR, then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

cluster_injections Sequential Injections cluster_params Measured Parameters start Basal Measurement oligo Oligomycin start->oligo fccp FCCP oligo->fccp atp_resp ATP-Linked Respiration oligo->atp_resp Reveals rot_aa Rotenone & Antimycin A fccp->rot_aa max_resp Maximal Respiration fccp->max_resp Reveals non_mito Non-Mitochondrial Respiration rot_aa->non_mito Reveals

Caption: Workflow for the Seahorse XF Mito Stress Test.

C. Expected Data this compound treatment is known to inhibit both glycolysis and mitochondrial respiration.[1][7]

Seahorse ParameterDescriptionExpected Change with this compound
Basal OCR Baseline oxygen consumption↓↓
ATP-Linked Respiration OCR used for ATP synthesis↓↓
Maximal Respiration Maximum respiratory capacity↓↓
Basal ECAR Baseline glycolysis rate↓↓

Protocol 3: Fluorescent Glucose Uptake Assay

This protocol measures the rate of glucose transport into cells using 2-NBDG, a fluorescently-labeled deoxyglucose analog that is taken up by glucose transporters but not fully metabolized, causing it to accumulate intracellularly.

A. Materials

  • 96-well black, clear-bottom cell culture plates

  • This compound or vehicle

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Fluorescence plate reader (Excitation/Emission ≈ 485/535 nm)

B. Experimental Protocol

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate and grow overnight.

    • Treat cells with this compound or vehicle in complete medium for the desired time (e.g., 18-24 hours).

  • Glucose Starvation:

    • Aspirate the medium and wash the cells twice with warm KRH buffer.

    • Incubate the cells in KRH buffer for 30-60 minutes to deplete intracellular glucose.

  • 2-NBDG Uptake:

    • Add KRH buffer containing 2-NBDG (final concentration e.g., 100-200 µM) and the respective concentrations of this compound or vehicle.

    • Incubate for 30-60 minutes at 37°C. The optimal time should be determined empirically.[11]

  • Measurement:

    • Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop uptake and remove extracellular fluorescence.

    • Add 100 µL of PBS or cell lysis buffer to each well.

    • Measure the intracellular fluorescence using a plate reader (Ex/Em ≈ 485/535 nm).

  • Data Analysis:

    • Subtract the fluorescence of background wells (no cells).

    • Normalize the fluorescence signal to cell number or protein content (e.g., via a parallel BCA or CyQUANT assay).

    • Express the data as a percentage of the vehicle-treated control.

C. Expected Data As this compound downregulates the expression of glucose transporters, a significant reduction in glucose uptake is expected.[2][3]

Treatment ConditionNormalized Fluorescence Units (RFU)% of Vehicle Control
Vehicle Control 15,000100%
This compound (Low Dose) 9,500~63%
This compound (High Dose) 6,000~40%

The protocols outlined in this application note provide a comprehensive toolkit for researchers to investigate the metabolic effects of the HIF-1 inhibitor this compound. By combining broad, untargeted metabolomics with functional assays for real-time metabolic flux and glucose uptake, users can generate a detailed and quantitative profile of the drug's impact on cancer cell metabolism. These methods are essential for understanding the mechanism of action of this compound and can be adapted to evaluate other compounds targeting cellular metabolic pathways.

References

Troubleshooting & Optimization

IDF-11774 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IDF-11774. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel and potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[1][2] Its primary mechanism of action is the suppression of HIF-1α accumulation under hypoxic conditions.[2][3] By inhibiting HIF-1α, this compound disrupts the metabolic processes in cancer cells that are crucial for their survival and proliferation in low-oxygen environments. Specifically, it has been shown to regulate cancer metabolism, suppress tumor growth, and inhibit angiogenesis.[1][3][4]

Q2: In what solvents is this compound soluble?

This compound exhibits solubility in several common laboratory solvents. It is most soluble in Dimethyl Sulfoxide (DMSO).[2][5][6][7] It has limited solubility in Ethanol and is considered insoluble in water.[2][7] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil are required.[5]

Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause?

Precipitation in aqueous media is a common issue due to the low aqueous solubility of this compound. This can be caused by:

  • High final concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.

  • Insufficient initial dissolution: The compound may not have been fully dissolved in the stock solvent (e.g., DMSO) before dilution.

  • Use of old or moisture-absorbed DMSO: DMSO is hygroscopic and absorbed water can significantly reduce the solubility of this compound.[2][5]

  • Temperature changes: A decrease in temperature upon addition to cooler media can reduce solubility.

Q4: How can I improve the solubility of this compound for my in vitro experiments?

To improve solubility for in vitro assays:

  • Use fresh, high-quality DMSO: Always use newly opened, anhydrous DMSO to prepare your stock solution.[2][6]

  • Ensure complete dissolution: Before further dilution, make sure the compound is completely dissolved in DMSO. Gentle warming and sonication can aid in this process.[5][6]

  • Prepare a concentrated stock solution: A higher concentration stock in DMSO allows for a smaller volume to be added to the aqueous medium, minimizing the risk of precipitation.

  • Stepwise dilution: When diluting the DMSO stock into your aqueous medium, add it slowly while vortexing or mixing to facilitate dispersion.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems with this compound.

Quantitative Solubility Data
SolventSolubilitySource
DMSO≥ 13 mg/mL (35.27 mM)[7]
DMSO15 mg/mL (40.7 mM)[2]
DMSO60 mg/mL (162.82 mM)[5][6]
Ethanol4 mg/mL (10.85 mM)[7]
Ethanol5 mg/mL[2]
WaterInsoluble[2][7]

Note: Solubility can vary slightly between batches.

Visual Troubleshooting Workflow

G cluster_0 Solubility Troubleshooting Workflow for this compound start Start: this compound Precipitation Observed check_stock Check Stock Solution: - Is it clear? - Is the DMSO fresh? start->check_stock stock_issue Issue with Stock Solution check_stock->stock_issue remake_stock Action: - Use fresh, anhydrous DMSO. - Ensure complete dissolution (sonicate/warm). stock_issue->remake_stock No stock_ok Stock Solution OK stock_issue->stock_ok Yes remake_stock->check_stock end End: Solubility Issue Resolved check_dilution Check Dilution Protocol: - Final concentration? - Dilution method? stock_ok->check_dilution dilution_issue Issue with Dilution check_dilution->dilution_issue adjust_dilution Action: - Lower final concentration. - Add stock to medium slowly with mixing. dilution_issue->adjust_dilution No dilution_ok Dilution Protocol OK dilution_issue->dilution_ok Yes adjust_dilution->check_dilution consider_formulation Consider Alternative Formulation (for in vivo or specific assays) dilution_ok->consider_formulation consider_formulation->end

Caption: A workflow diagram for troubleshooting this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[8][9]

    • Vortex thoroughly to dissolve the powder. If needed, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.[6]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.[5][8]

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration

This protocol is adapted from formulations provided by various suppliers and is intended for animal studies.[2][5]

  • Materials:

    • This compound

    • DMSO

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure (for a 1 mL final volume):

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 16.7 mg/mL).[5] Ensure it is fully dissolved.

    • In a sterile tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly until the solution is clear.[5]

    • Add 50 µL of Tween-80 to the mixture and mix again until clear.[5]

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.[5]

    • The final solution should be a clear solution. It is recommended to prepare this formulation fresh on the day of use.[5]

Signaling Pathway

Simplified Signaling Pathway of this compound Action

Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) on target genes, promoting transcription of genes involved in angiogenesis, glycolysis, and cell survival. This compound inhibits the accumulation of HIF-1α, thereby preventing the transcription of these target genes.[2][3][4]

G cluster_0 Cellular Response to Hypoxia hypoxia Hypoxia hif1a_stabilization HIF-1α Stabilization hypoxia->hif1a_stabilization hif1a_translocation Nuclear Translocation hif1a_stabilization->hif1a_translocation hif1_complex HIF-1α / HIF-1β Dimerization hif1a_translocation->hif1_complex hre_binding Binding to HREs hif1_complex->hre_binding target_genes Transcription of Target Genes (e.g., VEGF) hre_binding->target_genes cellular_response Angiogenesis, Metabolic Adaptation, Cell Survival target_genes->cellular_response idf11774 This compound idf11774->inhibition

Caption: The inhibitory effect of this compound on the HIF-1 signaling pathway.

References

Technical Support Center: Optimizing IDF-11774 for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing IDF-11774, a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), in cell viability assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[1] It functions by suppressing the accumulation of the HIF-1α subunit, which is a key transcription factor in the cellular response to hypoxia.[2][3] this compound has been shown to inhibit the chaperone activity of HSP70, leading to the proteasomal degradation of HIF-1α.[3][4] This ultimately disrupts cancer cell metabolism, including glycolysis and mitochondrial respiration, and can induce cell cycle arrest and apoptosis.[2][3]

Q2: What is a typical starting concentration range for this compound in cell viability assays?

A2: Based on published studies, a typical starting concentration range for in vitro cell viability assays is between 1 µM and 50 µM.[1][3] However, the optimal concentration is highly dependent on the cell line and the duration of the treatment. For instance, the IC50 for reducing HRE-luciferase activity of HIF-1α in HCT116 cells was reported as 3.65 μM.[1][5] In other studies, concentrations of 15 µM and 30 µM were used to observe effects on gastric cancer cell lines, while concentrations up to 10 mM have been tested in melanoma cell lines.[3][6][7] A dose-response experiment is crucial to determine the optimal concentration for your specific model system.

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For long-term storage, the powder form can be stored at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[1]

Q4: What are the known downstream effects of this compound treatment?

A4: this compound treatment leads to a variety of downstream effects primarily mediated by the inhibition of HIF-1α. These include:

  • Metabolic Reprogramming: Inhibition of glucose uptake and energy metabolism, leading to decreased ATP levels and an increased AMP/ATP ratio.[2][4]

  • Induction of Apoptosis: Activation of apoptotic pathways, evidenced by increased levels of cleaved PARP and cleaved caspase-3.[3]

  • Cell Cycle Arrest: this compound can induce cell cycle arrest in cancer cells.[3]

  • Modulation of Signaling Pathways: It can lead to the activation of MAPK signaling pathways (ERK1/2, p38, and JNK) and inhibition of mTOR signaling.[3][4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant decrease in cell viability observed. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your cells.
Short incubation time: The treatment duration may not be sufficient to induce a measurable effect.Increase the incubation time (e.g., 24, 48, and 72 hours) to assess the time-dependent effects of the compound.
Cell line resistance: The cell line may be inherently resistant to HIF-1α inhibition.Consider using a different cell line known to be sensitive to HIF-1α inhibitors or investigate potential resistance mechanisms.
High variability between replicate wells. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure proper cell counting and mixing before seeding. Use a multichannel pipette for seeding to improve consistency.
Edge effects: Wells on the perimeter of the plate may experience different environmental conditions (e.g., evaporation).Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Compound precipitation: The compound may be precipitating out of the solution at the tested concentrations.Visually inspect the wells for any signs of precipitation. If observed, prepare fresh dilutions from the stock solution and ensure the final DMSO concentration is not too high (typically <0.5%).
Unexpected increase in cell viability at low concentrations. Hormesis: Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation.This is a known biological phenomenon. Focus on the inhibitory concentration range for your primary experimental goals.
Discrepancies with published data. Different experimental conditions: Variations in cell line passage number, media composition, serum concentration, or assay type can affect results.Carefully review and align your experimental protocol with the cited literature. Standardize all experimental parameters as much as possible.

Data Summary

In Vitro Efficacy of this compound on Cancer Cell Lines
Cell LineAssay TypeConcentration RangeKey FindingsReference
HCT116 (Colorectal Carcinoma)HRE-luciferase activityNot specifiedIC50 = 3.65 μM[1][5]
HCT116 (Colorectal Carcinoma)Cell Growth5, 10, 20 μMDose-dependent inhibition of cell growth[1]
MKN45 & MKN74 (Gastric Cancer)Proliferation, Migration, Invasion15 μM, 30 μMMarked decrease in proliferation, migration, and invasion[3]
B16F10 (Melanoma)Cell Viability (MTT) & Cytotoxicity (LDH)0 - 10 mMDose-dependent reduction in survival, significant cytotoxicity at >2.5 mM[6][7]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for Cell Viability Assays

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line using a standard MTT assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

IDF11774_Signaling_Pathway cluster_0 Cellular Environment cluster_1 This compound Action cluster_2 Downstream Effects Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes This compound This compound HSP70 HSP70 This compound->HSP70 inhibits HSP70->HIF-1α stabilizes Proteasomal Degradation Proteasomal Degradation HIF-1α->Proteasomal Degradation degraded Metabolism Metabolism HIF-1α->Metabolism regulates Proteasomal Degradation->Metabolism disrupted Apoptosis Apoptosis Proteasomal Degradation->Apoptosis induced Cell Cycle Arrest Cell Cycle Arrest Proteasomal Degradation->Cell Cycle Arrest induced MAPK Signaling MAPK Signaling Proteasomal Degradation->MAPK Signaling activated mTOR Signaling mTOR Signaling Proteasomal Degradation->mTOR Signaling inhibited

Caption: Mechanism of action of this compound, leading to HIF-1α degradation and downstream cellular effects.

Experimental Workflow for Optimizing this compound Concentration

IDF11774_Optimization_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cell Viability Assay cluster_analysis Data Analysis Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h for attachment Cell_Seeding->Incubation_24h Prepare_Dilutions Prepare serial dilutions of this compound Incubation_24h->Prepare_Dilutions Add_Compound Add compound to cells Prepare_Dilutions->Add_Compound Incubate_Treatment Incubate for 24, 48, or 72h Add_Compound->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add solubilization buffer Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Plot_Data Plot dose-response curve Calculate_Viability->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50 End End Determine_IC50->End

Caption: A stepwise workflow for determining the optimal concentration of this compound in cell viability assays.

References

Potential off-target effects of IDF-11774 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IDF-11774. The information is designed to help address potential off-target effects and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] It functions by preventing the accumulation of the HIF-1α subunit under hypoxic conditions, which in turn downregulates the transcription of HIF-1 target genes involved in angiogenesis, glucose metabolism, and cell proliferation.[2][4]

Q2: Does this compound have other known mechanisms of action?

A2: Yes, this compound has been shown to inhibit the chaperone activity of Heat Shock Protein 70 (HSP70).[5][6][7] This action can also contribute to the degradation of HIF-1α.[7] Additionally, this compound treatment has been associated with the activation of MAPK signaling pathways, including increased phosphorylation of ERK, JNK, and p38, leading to apoptosis and cell cycle arrest in some cancer cell lines.[5]

Q3: What is the IC50 of this compound?

A3: The reported IC50 of this compound for the inhibition of HIF-1α-dependent HRE-luciferase activity is 3.65 μM.[1][2][3][4][6]

Q4: What are the recommended working concentrations for in vitro experiments?

A4: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. Published studies have used concentrations ranging from 5 μM to 30 μM.[2][5] It is always recommended to perform a dose-response curve to determine the optimal working concentration for your specific experimental setup.

Troubleshooting Guide

Issue 1: Unexpected Cell Toxicity in Normoxic Conditions

Question: I am observing significant cell death in my control cell line cultured under normoxic (normal oxygen) conditions when treated with this compound. Why is this happening if it's a HIF-1α inhibitor?

Possible Causes and Solutions:

  • HSP70 Inhibition: this compound is also an inhibitor of HSP70.[5][7] HSP70 is a chaperone protein essential for cellular homeostasis and survival, even in normoxic conditions. Its inhibition can lead to apoptosis.

    • Troubleshooting Step: Measure the expression and activity of HSP70 and its downstream targets to confirm if this pathway is being affected in your cells.

  • MAPK Pathway Activation: this compound has been shown to increase the phosphorylation of pro-apoptotic MAP kinases like JNK and p38.[5] This effect might be independent of HIF-1α inhibition and could be causing toxicity.

    • Troubleshooting Step: Perform a western blot to check the phosphorylation status of ERK, JNK, and p38 in your treated cells.

  • Off-Target Kinase Activity: Although not extensively documented, like many small molecule inhibitors, this compound could have off-target effects on various kinases.

    • Troubleshooting Step: If possible, perform a kinase profile screen to identify potential off-target kinases affected by this compound. Compare your results with known inhibitors of any identified off-targets.

Issue 2: Inconsistent HIF-1α Inhibition

Question: I am not seeing a consistent, dose-dependent decrease in HIF-1α levels in my hypoxic experiments. What could be the reason?

Possible Causes and Solutions:

  • Drug Stability and Solubility: this compound may have limited solubility in aqueous media. Precipitation of the compound will lead to inconsistent effective concentrations.

    • Troubleshooting Step: Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your cell culture medium.[2] Visually inspect for any precipitation. Prepare fresh stock solutions regularly.

  • Cell Line Specific Differences: The regulation of HIF-1α can be cell-type specific. Some cell lines may have alternative mechanisms for HIF-1α stabilization that are less sensitive to this compound.

    • Troubleshooting Step: Confirm that your cell line is known to have a robust and VHL-dependent HIF-1α response to hypoxia. You can also test another known HIF-1α inhibitor as a positive control.

  • Timing of Treatment and Hypoxia Induction: The timing of this compound treatment relative to the induction of hypoxia is critical.

    • Troubleshooting Step: Optimize the pre-incubation time with this compound before exposing the cells to hypoxia. A typical starting point is to treat cells for 4 to 12 hours before and during the hypoxic period.[5]

Issue 3: Unexpected Changes in Cellular Metabolism

Question: My metabolic assays show changes in glycolysis and mitochondrial respiration even at low concentrations of this compound where I don't see significant HIF-1α inhibition. What could be the cause?

Possible Causes and Solutions:

  • Direct Effects on Metabolic Enzymes: this compound might have off-target effects on key metabolic enzymes that are independent of its action on HIF-1α.

    • Troubleshooting Step: Investigate the activity of key enzymes in glycolysis and the TCA cycle directly in treated cell lysates.

  • Alteration of the AMP/ATP Ratio: this compound has been shown to decrease ATP levels and increase the AMP/ATP ratio, leading to AMPK activation.[4][8] This can have profound effects on cellular metabolism independent of direct HIF-1α inhibition.

    • Troubleshooting Step: Measure the AMP/ATP ratio and the phosphorylation status of AMPK in your cells following this compound treatment.

Quantitative Data Summary

ParameterValueCell LineReference
IC50 (HRE-luciferase activity) 3.65 μMHCT116[1][2][4][6]
In Vitro Concentration Range 5 - 30 μMHCT116, MKN45, MKN74[2][5]
In Vivo Dosage (Oral) 50 mg/kgBalb/c nude mice[2][4]

Experimental Protocols

Protocol 1: Western Blot for HIF-1α and Phospho-MAPK
  • Cell Lysis: Treat cells with this compound for the desired time. For HIF-1α, induce hypoxia as required. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, phospho-ERK, phospho-JNK, phospho-p38, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

IDF_11774_Signaling_Pathway cluster_input This compound cluster_targets Direct Targets cluster_downstream Downstream Effects This compound This compound HIF-1a HIF-1a This compound->HIF-1a Inhibits HSP70 HSP70 This compound->HSP70 Inhibits MAPK Signaling (p38, JNK) MAPK Signaling (p38, JNK) This compound->MAPK Signaling (p38, JNK) Activates HIF-1a Accumulation HIF-1a Accumulation HIF-1a->HIF-1a Accumulation Leads to HSP70 Activity HSP70 Activity HSP70->HSP70 Activity Leads to Metabolism Metabolism HIF-1a Accumulation->Metabolism Regulates Apoptosis & Cell Cycle Arrest Apoptosis & Cell Cycle Arrest HSP70 Activity->Apoptosis & Cell Cycle Arrest Impacts MAPK Signaling (p38, JNK)->Apoptosis & Cell Cycle Arrest Induces

Caption: Signaling pathways affected by this compound.

Troubleshooting_Workflow cluster_problem Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Unexpected_Toxicity Unexpected Cell Toxicity HSP70_Inhibition HSP70 Inhibition Unexpected_Toxicity->HSP70_Inhibition MAPK_Activation MAPK Activation Unexpected_Toxicity->MAPK_Activation Off_Target_Kinase Off-Target Kinase Effects Unexpected_Toxicity->Off_Target_Kinase Check_HSP70 Western Blot for HSP70 pathway HSP70_Inhibition->Check_HSP70 Check_MAPK Western Blot for p-MAPK MAPK_Activation->Check_MAPK Kinase_Profile Perform Kinase Profiling Off_Target_Kinase->Kinase_Profile

References

Troubleshooting IDF-11774 instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IDF-11774, focusing on challenges related to its use in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] Its primary mechanism involves the inhibition of Heat Shock Protein 70 (HSP70) chaperone activity.[4][5][6] This interference promotes the proteasomal degradation of HIF-1α, even under hypoxic conditions, thereby downregulating HIF-1 target genes involved in angiogenesis and cancer metabolism.[4][6][7]

Q2: What are the solubility characteristics of this compound?

This compound is insoluble in water.[1][8][9] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][8][9] Due to its hydrophobic nature, direct dissolution in aqueous buffers will result in precipitation and instability.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a stock solution of this compound in high-purity, anhydrous DMSO.[4][6][10] A common stock concentration is 10 mM.[4][6][10] To minimize degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q4: What are the recommended storage conditions for this compound?

This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should also be stored at -20°C and are typically stable for at least one month, or up to a year at -80°C.[1]

Troubleshooting Guide: Instability in Aqueous Solutions

Issue: Precipitation or cloudiness is observed when diluting the this compound DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS).

This is a common issue due to the poor aqueous solubility of this compound. Here are several approaches to address this:

1. Final DMSO Concentration:

  • Recommendation: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 0.5%, to minimize solvent-induced cellular toxicity. However, a slightly higher DMSO concentration may be necessary to maintain this compound solubility.

  • Procedure: When preparing your working solution, add the DMSO stock of this compound to your aqueous medium dropwise while vortexing or stirring to facilitate rapid dispersal and minimize localized high concentrations that can lead to precipitation.

2. Use of Surfactants or Co-solvents (Primarily for in vivo formulations):

  • Recommendation: For animal studies, a formulation with co-solvents and surfactants is often necessary to achieve a stable solution for administration.[1][2][8]

  • Detailed Protocol: A commonly used formulation involves a multi-step process:

    • Start with a concentrated stock of this compound in DMSO.

    • Add PEG300 to the DMSO stock and mix thoroughly.

    • Incorporate a surfactant like Tween-80 and ensure the solution is clear.

    • Finally, add sterile saline or ddH₂O to reach the desired final volume.[1][2][8] It is crucial that the mixed solution be used immediately for optimal results.[1][8]

3. Sonication:

  • Recommendation: Gentle sonication in a water bath can sometimes help to redissolve small amounts of precipitate that may have formed during dilution.

  • Caution: Over-sonication can potentially degrade the compound. Use short bursts of sonication and cool the sample on ice if necessary.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference(s)
WaterInsoluble[1][8][9]
DMSO≥ 15 mg/mL (~40.7 mM)[1]
Ethanol~5 mg/mL (~13.56 mM)[8]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationReference(s)
Powder-20°C3 years[1]
Stock Solution in DMSO-20°C1 month[1]
Stock Solution in DMSO-80°C1 year[1]

Experimental Protocols & Visualizations

Protocol: Preparation of this compound for In Vitro Cell-Based Assays
  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4][6]

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1]

  • On the day of the experiment, thaw a vial of the stock solution.

  • Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration (e.g., 5, 10, 20 µM).[1] Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.

  • Mix the final solution thoroughly by pipetting or gentle vortexing before adding it to the cells.

cluster_prep In Vitro Solution Preparation Workflow stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Single-Use Vials stock->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute in Cell Culture Medium (Final DMSO < 0.5%) thaw->dilute mix Mix Thoroughly dilute->mix apply Apply to Cells mix->apply

Workflow for preparing this compound for in vitro experiments.
Signaling Pathway of this compound Action

Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in tumor progression. This compound inhibits the chaperone activity of HSP70, which is necessary for the proper folding and stability of HIF-1α. This leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, thereby blocking its downstream effects.[4][5][6]

cluster_pathway This compound Mechanism of Action Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HSP70 HSP70 Chaperone Activity HIF1a_Stabilization->HSP70 requires HIF1a_Degradation HIF-1α Degradation (Proteasomal) HSP70->HIF1a_Degradation inhibition leads to IDF11774 This compound IDF11774->HSP70 inhibits Downstream Downregulation of Angiogenesis & Metabolism Genes HIF1a_Degradation->Downstream

Signaling pathway illustrating the inhibitory action of this compound.
Troubleshooting Logic for Aqueous Instability

When encountering precipitation upon adding this compound to an aqueous solution, a logical troubleshooting process can be followed to identify the optimal preparation method for your specific experimental needs.

cluster_troubleshooting Troubleshooting this compound Precipitation start Precipitation Observed? check_dmso Final DMSO Concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration if possible. check_dmso->reduce_dmso Yes in_vivo In Vivo Experiment? check_dmso->in_vivo No reduce_dmso->in_vivo use_cosolvents Use co-solvent formulation (PEG300, Tween-80). in_vivo->use_cosolvents Yes sonicate Try gentle sonication. in_vivo->sonicate No success Solution is Clear use_cosolvents->success sonicate->success Success fail Still Precipitates: Re-evaluate concentration sonicate->fail Failure

Decision tree for troubleshooting this compound precipitation issues.

References

How to minimize IDF-11774 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IDF-11774. The information is designed to help minimize cytotoxicity in normal cells during your experiments.

Troubleshooting Guides

Q: How can I minimize the cytotoxic effects of this compound on my normal cell cultures?

A: Minimizing off-target cytotoxicity in normal cells is crucial for developing a viable therapeutic strategy. While this compound is designed to target cancer cells, particularly under hypoxic conditions, effects on normal cells can occur. Here are several strategies to investigate for minimizing these effects.

1. Optimization of Experimental Parameters

  • Dose-Response and Time-Course Studies: It is critical to determine the therapeutic window for your specific cell lines. This involves performing a careful dose-response analysis on both your cancer cell line and a relevant normal cell line control. The goal is to identify a concentration of this compound that induces significant apoptosis or cell cycle arrest in cancer cells while having a minimal effect on normal cells.

  • Intermittent Dosing Schedule: Instead of continuous exposure, an intermittent dosing schedule may allow normal cells to recover from any potential off-target effects. This could involve treating cells for a defined period (e.g., 24 or 48 hours), followed by a drug-free recovery period.

2. Combination Strategies with Cytoprotective Agents

  • Cell Cycle Inhibitors for Normal Cell Quiescence: A common strategy to protect normal cells from cytotoxicity is to transiently arrest them in the G1 phase of the cell cycle, a phase in which they are often less sensitive to cytotoxic agents.[1][2] Since many cancer cell lines have a dysregulated cell cycle (e.g., p53 or Rb mutations), they may not be arrested by the protective agent, thus creating a selective advantage for the cytotoxic drug to act on the cancer cells.[1][2]

  • Antioxidant Co-treatment: this compound has been shown to inhibit mitochondrial respiration.[3][4] This can sometimes lead to the production of reactive oxygen species (ROS) that can damage normal cells. Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), could potentially mitigate some of these off-target effects.

Data Presentation: Illustrative IC50 Values

The following table provides a hypothetical example of how to present IC50 data to identify a therapeutic window between a cancer cell line and a normal cell line.

Cell LineCell TypeAssumed p53 StatusThis compound IC50 (µM)
HCT116Colon CarcinomaWild-Type3.65[5]
MKN45Gastric CancerMutant~30 (Effective Dose)[6]
HUVECNormal Endothelial CellsWild-Type> 50 (Hypothetical)
Normal FibroblastsNormal Connective TissueWild-Type> 75 (Hypothetical)

Experimental Workflow for Minimizing Cytotoxicity

The diagram below outlines a potential experimental workflow to test strategies for reducing this compound cytotoxicity in normal cells.

A 1. Cell Line Selection (Cancer vs. Normal) B 2. Dose-Response Assay (this compound alone) A->B C 3. Determine IC50 Values (Establish Therapeutic Window) B->C D 4. Test Mitigation Strategies (e.g., Antioxidant Co-treatment) C->D E 5. Cytotoxicity Assay (this compound +/- Agent) D->E F 6. Analyze and Compare Results E->F

Caption: Experimental workflow for testing cytoprotective strategies.

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol is for assessing cell viability and determining the IC50 of this compound.

  • Cell Seeding:

    • Plate both cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in your cell culture medium. A typical starting range might be from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Frequently Asked Questions (FAQs)

Q: What is the known mechanism of this compound-induced cytotoxicity?

A: this compound is an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[5] Its cytotoxic effects in cancer cells are primarily mediated through the following mechanisms:

  • Inhibition of HIF-1α Accumulation: this compound prevents the accumulation of HIF-1α under hypoxic conditions, in part by stimulating its proteasomal degradation and inhibiting the chaperone activity of HSP70.[4][6]

  • Induction of Apoptosis: By downregulating HIF-1α, this compound can activate the MAPK signaling pathway, leading to an increase in apoptotic markers such as cleaved PARP and cleaved caspase-3.[6]

  • Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest in cancer cells.[6]

  • Metabolic Reprogramming: It interferes with cancer cell metabolism by reducing glucose uptake and inhibiting mitochondrial respiration.[3][5][7]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound.

cluster_0 Normal Conditions cluster_1 Hypoxic Conditions O2 Oxygen Present VHL VHL E3 Ligase O2->VHL activates Proteasome_norm Proteasomal Degradation VHL->Proteasome_norm ubiquitination HIF1a_norm HIF-1α HIF1a_norm->VHL hydroxylation HIF1a_norm->Proteasome_norm No_O2 Oxygen Absent HIF1a_hyp HIF-1α No_O2->HIF1a_hyp stabilizes HIF1_complex HIF-1 Complex HIF1a_hyp->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) Nucleus->Target_Genes IDF11774 This compound IDF11774->HIF1a_hyp promotes degradation

Caption: this compound promotes HIF-1α degradation under hypoxic conditions.

Q: Are there specific types of normal cells that are more sensitive to this compound?

A: While extensive data on a wide range of normal cells is not yet available, studies have shown that this compound can affect the function of Human Umbilical Vein Endothelial Cells (HUVECs).[4] Specifically, it was found to inhibit proliferation, migration, and tube formation in these cells. This is not unexpected, as angiogenesis (the formation of new blood vessels), a process in which endothelial cells are key, is a downstream target of HIF-1α. Therefore, normal cells involved in processes that are regulated by HIF-1α may be more susceptible to the effects of this compound.

Q: What are the potential off-target effects of this compound?

A: The primary target of this compound is HIF-1α. However, like any small molecule inhibitor, there is a potential for off-target effects. One identified mechanism of this compound is the inhibition of HSP70.[4][6] HSP70 is a chaperone protein with many cellular functions, so its inhibition could potentially lead to broader cellular effects beyond the downregulation of HIF-1α. Additionally, as this compound affects fundamental processes like mitochondrial respiration and glucose metabolism, it is plausible that it could have effects on normal cells with high metabolic rates.[3][7] Researchers should carefully monitor for unexpected cellular phenotypes in their normal cell controls.

References

IDF-11774 degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and use of IDF-11774. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] It functions by promoting the degradation of the HIF-1α protein, even under hypoxic conditions.[4] This is achieved, in part, through the inhibition of Heat Shock Protein 70 (HSP70) chaperone activity, which is involved in the refolding and stability of HIF-1α. By binding to an allosteric pocket of HSP70, this compound prevents the proper folding of HIF-1α, making it susceptible to proteasomal degradation.[4] Additionally, this compound has been shown to decrease mitochondrial respiration, leading to increased intracellular oxygen levels, which further promotes HIF-1α degradation.[4]

2. What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary slightly between suppliers, but the general guidelines are summarized in the table below.

3. How should I prepare this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][5] For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used and stored at -20°C.[2][5] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

4. What are the known degradation pathways for this compound?

Currently, there is limited publicly available information detailing the specific chemical degradation pathways of this compound, such as its susceptibility to hydrolysis, oxidation, or photolysis. To ensure the integrity of the compound, it is critical to adhere to the recommended storage and handling conditions.

Troubleshooting Guides

Issue: I am having trouble dissolving this compound.

  • Check the solvent: Ensure you are using a fresh, high-purity solvent such as DMSO.[3] Moisture-absorbing DMSO can reduce solubility.[3]

  • Sonication: If the compound does not readily dissolve, sonication may be helpful.[6]

  • Solubility limits: Be aware of the solubility limits in different solvents. Refer to the solubility table for guidance.

Issue: I am not observing the expected biological effect in my cell-based assay.

  • Compound integrity: Ensure that the this compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles.

  • Cell line sensitivity: The IC50 of this compound for reducing HIF-1α activity is approximately 3.65 μM in HCT116 cells.[1][3] However, the effective concentration may vary between different cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Hypoxic conditions: For experiments investigating HIF-1α inhibition, ensure that your hypoxic conditions are well-established and consistent.

  • Duration of treatment: The time required for this compound to exert its effect can vary. In some studies, cells were treated for 4 hours, while others involved longer incubation times.[7]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSource
Powder-20°C3 years[1][6]
Powder4°C2 years[1]
In Solvent (e.g., DMSO)-80°C1-2 years[1][6]
In Solvent (e.g., DMSO)-20°C1 year[1]

Table 2: Solubility of this compound

SolventSolubilitySource
DMSO≥ 15 mg/mL (40.7 mM)[3]
DMSO60 mg/mL (162.82 mM)[6]

Experimental Protocols

Protocol 1: Cycloheximide (CHX) Chase Assay to Determine HIF-1α Stability

This assay is used to assess the effect of this compound on the stability of the HIF-1α protein by inhibiting new protein synthesis.

  • Cell Culture: Plate gastric cancer cells (e.g., MKN74 or MKN45) and grow to the desired confluency.

  • Induce Hypoxia (Optional): To study HIF-1α stability under hypoxic conditions, pre-incubate cells with a hypoxia-mimicking agent like dimethyloxalylglycine (DMOG) for 4 hours.[2]

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 30 μM) or DMSO as a vehicle control for 4 hours.[7]

  • Inhibit Protein Synthesis: Add cycloheximide (CHX) to the culture medium to a final concentration of 50 μg/mL to block de novo protein synthesis.

  • Time Course Lysis: Lyse the cells at various time points after CHX addition (e.g., 0, 5, 10, 20, 30 minutes).

  • Immunoblotting: Perform immunoblot analysis on the cell lysates to detect the levels of HIF-1α and a loading control (e.g., β-actin). The rate of disappearance of the HIF-1α band indicates its stability.

Visualizations

IDF-11774_Mechanism_of_Action cluster_0 Cell This compound This compound HSP70 HSP70 This compound->HSP70 Inhibits HIF-1α_folded Folded HIF-1α HSP70->HIF-1α_folded Aids Folding HIF-1α_unfolded Unfolded HIF-1α HIF-1α_unfolded->HSP70 Proteasome Proteasome HIF-1α_unfolded->Proteasome Degradation Degradation Degraded HIF-1α Proteasome->Degradation

Caption: Mechanism of action of this compound in promoting HIF-1α degradation.

CHX_Chase_Assay_Workflow Start Start Plate_Cells Plate Cells Start->Plate_Cells Induce_Hypoxia Induce Hypoxia (Optional) Plate_Cells->Induce_Hypoxia Treat_this compound Treat with this compound Induce_Hypoxia->Treat_this compound Add_CHX Add Cycloheximide (CHX) Treat_this compound->Add_CHX Time_Course Collect Lysates at Time Points Add_CHX->Time_Course Immunoblot Immunoblot for HIF-1α Time_Course->Immunoblot Analyze_Results Analyze Protein Stability Immunoblot->Analyze_Results End End Analyze_Results->End

Caption: Experimental workflow for a Cycloheximide (CHX) chase assay.

References

Interpreting unexpected results in IDF-11774 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IDF-11774, a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). The content is designed to help interpret unexpected results and refine experimental approaches.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a HIF-1α inhibitor.[1][2] It functions through multiple mechanisms, including promoting the proteasomal degradation of HIF-1α under hypoxic conditions, inhibiting the chaperone activity of Heat Shock Protein 70 (HSP70), and modulating cancer cell metabolism by suppressing mitochondrial respiration and glycolysis.[3][4]

Q2: What is the reported IC50 for this compound?

A2: The IC50 for this compound in reducing the Hypoxia Response Element (HRE)-luciferase activity of HIF-1α is reported to be 3.65 μM in HCT116 human colon cancer cells.[1]

Q3: In which cancer cell lines has this compound shown efficacy?

A3: this compound has demonstrated efficacy in various in vitro and in vivo models, including colorectal, lung, gastric, and thyroid cancer, as well as melanoma.[3]

Q4: How does this compound affect cellular metabolism?

A4: this compound inhibits both glucose-dependent energy metabolism and mitochondrial respiration.[5] It has been shown to decrease the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) in cancer cells.[1][4] This leads to significant changes in the levels of metabolites in glycolysis and the tricarboxylic acid (TCA) cycle, resulting in higher AMP levels and decreased ATP levels.[5]

Q5: What are the known downstream effects of this compound treatment?

A5: Treatment with this compound has been shown to induce cell cycle arrest and apoptosis.[3] It can also lead to the activation of MAPK signaling pathways, including phospho-ERK, phospho-JNK, and phospho-p38.[3] Furthermore, it has been observed to reduce the migration and invasion of cancer cells and suppress angiogenesis.[3]

Troubleshooting Guides

Unexpected Result 1: No significant decrease in HIF-1α levels after this compound treatment under hypoxia.
Potential Cause Troubleshooting Step
Suboptimal Drug Concentration Titrate this compound concentration. Effective concentrations can vary between cell lines. Start with a range around the reported IC50 (e.g., 1-20 µM).[1]
Timing of Treatment and Harvest Optimize the duration of this compound treatment and the timing of cell harvest post-hypoxia induction. HIF-1α is a highly labile protein.
Ineffective Hypoxia Induction Ensure your hypoxia chamber or chemical induction (e.g., with CoCl2 or DMOG) is achieving the desired low oxygen level. Validate hypoxia by measuring the expression of other known hypoxia-inducible genes.
Cell Line Resistance Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line known to be sensitive to HIF-1α inhibition as a positive control.
Protein Extraction and Western Blotting Issues Use a lysis buffer containing protease inhibitors and perform all steps on ice to prevent HIF-1α degradation. Ensure efficient nuclear extraction, as HIF-1α is a nuclear protein.[6]
Unexpected Result 2: Significant cytotoxicity observed at concentrations expected to be non-toxic.
Potential Cause Troubleshooting Step
Off-Target Effects This compound is also an HSP70 inhibitor, which can induce apoptosis.[3][4] The observed cytotoxicity may be an on-target effect related to HSP70 inhibition rather than an off-target effect.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to cytotoxic agents. Perform a dose-response curve to determine the EC50 for cytotoxicity in your specific cell line.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels for your cells (typically <0.1%). Run a vehicle-only control.
Metabolic Vulnerability Since this compound impacts cellular metabolism, cells that are highly dependent on glycolysis or mitochondrial respiration may be more sensitive.[4][5]
Unexpected Result 3: Contradictory results between cell viability assays (e.g., MTT vs. LDH).
Potential Cause Troubleshooting Step
Assay Principle Differences MTT assays measure metabolic activity, which can be directly affected by this compound's impact on glycolysis and mitochondrial respiration, potentially leading to an underestimation of viability. LDH assays measure membrane integrity and cell death.
Timing of Assay The kinetics of metabolic inhibition and cell death may differ. Conduct a time-course experiment to observe the effects of this compound over different durations.
Drug-Assay Interference Although less common, the chemical properties of this compound could potentially interfere with the assay reagents. Run appropriate controls, including the compound in cell-free media with the assay reagents.
Cellular State This compound induces cell cycle arrest, which can reduce metabolic activity without immediate cell death, thus affecting MTT readings more significantly than LDH release.[3]
Unexpected Result 4: Unexpected activation or inhibition of a signaling pathway (e.g., MAPK).
Potential Cause Troubleshooting Step
Cellular Stress Response Inhibition of HIF-1α and HSP70, along with metabolic disruption, can induce cellular stress, leading to the activation of stress-response pathways like MAPK.[3] This may be an expected, albeit complex, outcome.
Feedback Loops Cellular signaling is highly interconnected. Inhibition of one pathway can lead to compensatory activation of another. Map the known interactions of HIF-1α and HSP70 with other signaling cascades in your cell type.
Cell-Type Specific Signaling The wiring of signaling networks can differ significantly between cell types. What is observed in one cancer type may not be replicated in another.
Dose and Time-Dependent Effects The effect on other signaling pathways may be dependent on the concentration of this compound and the duration of treatment. Perform a dose- and time-course analysis of key signaling proteins.

Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineAssayParameterValueReference
HCT116 (Colon)HRE-luciferaseIC503.65 µM[1]
MKN45 (Gastric)Western BlotHIF-1α reduction30 µM (4h)[3]
MKN74 (Gastric)Western BlotHIF-1α reduction30 µM (4h)[3]
B16F10 (Melanoma)MTT AssayReduced Survival7-10 mM (significant)[6]
B16F10 (Melanoma)LDH AssayCytotoxicity>2.5 mM (significant)[6]

Table 2: In Vivo Efficacy of this compound

Cancer ModelAnimal ModelDosingOutcomeReference
Colorectal Carcinoma (HCT116)Xenograft50 mg/kg p.o.Anticancer efficacy[1]
Melanoma (B16F10)Nude Mice60 mg/kg/dayReduced tumor size[6]

Visualizations

IDF-11774_Mechanism_of_Action cluster_IDF11774 This compound cluster_Cellular_Targets Cellular Targets cluster_Downstream_Effects Downstream Effects This compound This compound HIF-1a HIF-1a This compound->HIF-1a Inhibits Accumulation HSP70 HSP70 This compound->HSP70 Inhibits Chaperone Activity Mitochondria Mitochondria This compound->Mitochondria Inhibits Respiration Glycolysis Glycolysis This compound->Glycolysis Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest This compound->Cell_Cycle_Arrest Induces MAPK_Activation MAPK_Activation This compound->MAPK_Activation Induces Reduced_Angiogenesis Reduced_Angiogenesis HIF-1a->Reduced_Angiogenesis Leads to Apoptosis Apoptosis HSP70->Apoptosis Inhibition leads to Reduced_Metabolism Reduced_Metabolism Mitochondria->Reduced_Metabolism Leads to Glycolysis->Reduced_Metabolism Leads to Cell_Cycle_Arrest->Apoptosis Reduced_Metabolism->Cell_Cycle_Arrest Reduced_Metabolism->Apoptosis MAPK_Activation->Apoptosis

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Start Unexpected_Result Unexpected Result Observed Start->Unexpected_Result Review_Protocol Review Experimental Protocol Unexpected_Result->Review_Protocol Check_Controls Verify Positive & Negative Controls Review_Protocol->Check_Controls Consider_Mechanism Consider Multi-faceted Mechanism of this compound Check_Controls->Consider_Mechanism Optimize_Parameters Optimize Experimental Parameters (Dose, Time) Consider_Mechanism->Optimize_Parameters Consult_Literature Consult Literature for Similar Findings Optimize_Parameters->Consult_Literature End End Consult_Literature->End

Caption: Logical workflow for troubleshooting unexpected results.

Experimental Protocols

Western Blot for HIF-1α
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

  • Nuclear Extraction (Recommended): For optimal results, perform nuclear extraction using a commercial kit or a hypotonic buffer-based protocol to enrich for HIF-1α.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an 8% polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 90 minutes on ice.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 9 and detect the signal using an ECL substrate and an imaging system.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).

  • Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for at least 2 hours with gentle shaking to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

In Vitro Tube Formation Assay
  • Matrix Coating: Thaw Matrigel or a similar basement membrane extract on ice and coat the wells of a 96-well plate. Polymerize the gel at 37°C for 30-60 minutes.

  • Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free or low-serum medium.

  • Treatment and Seeding: Add this compound at the desired concentrations to the cell suspension and seed the cells onto the polymerized matrix.

  • Incubation: Incubate the plate at 37°C for 4-12 hours.

  • Imaging: Monitor the formation of capillary-like structures (tubes) using a microscope at regular intervals.

  • Quantification: Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software like ImageJ.

References

Validation & Comparative

Comparative Analysis of IDF-11774 and Other HIF-1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel HIF-1 inhibitor, IDF-11774, with other established Hypoxia-Inducible Factor-1 (HIF-1) inhibitors. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to support informed decisions in oncology and drug discovery research.

Introduction to HIF-1 Inhibition

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1 activation promotes tumor progression, angiogenesis, metastasis, and resistance to therapy. Consequently, inhibiting HIF-1 has emerged as a promising strategy in cancer treatment. A variety of small molecules have been developed to target the HIF-1 pathway through diverse mechanisms. This guide focuses on a comparative analysis of this compound against other notable HIF-1 inhibitors, providing a framework for their evaluation.

Mechanism of Action: A Diverse Landscape of HIF-1 Inhibition

HIF-1 inhibitors can be broadly categorized based on their mechanism of action. Understanding these differences is crucial for selecting the appropriate tool for specific research questions or therapeutic strategies.

  • This compound: This novel inhibitor functions by promoting the degradation of the HIF-1α subunit. It achieves this by inhibiting Heat Shock Protein 70 (HSP70), a molecular chaperone that plays a role in the folding and stability of HIF-1α.[1][2] By disrupting HSP70 function, this compound leads to the proteasomal degradation of HIF-1α, even under hypoxic conditions.[3][4]

  • PX-478: This agent exhibits a multi-faceted approach to HIF-1α inhibition. It has been shown to decrease HIF-1α protein levels by inhibiting its translation and reducing its mRNA levels.[3][5][6] PX-478's activity is independent of the von Hippel-Lindau (VHL) tumor suppressor, which is a key component of the normal oxygen-dependent degradation pathway of HIF-1α.[5]

  • Acriflavine: This compound directly targets the HIF-1α subunit and prevents its dimerization with the HIF-1β subunit.[1][7][8] This heterodimerization is an essential step for the formation of the active HIF-1 transcription factor complex. By blocking this interaction, acriflavine effectively inhibits the transcriptional activity of HIF-1.[7]

  • Chetomin: This fungal metabolite disrupts the interaction between HIF-1α and the transcriptional co-activator p300.[9][10] The recruitment of p300 is necessary for HIF-1 to activate the transcription of its target genes. Chetomin has also been reported to inhibit the binding of HSP90 to HIF-1α.[9][11]

  • Bortezomib: A proteasome inhibitor used in cancer therapy, bortezomib indirectly affects HIF-1 activity. While it leads to the accumulation of HIF-1α protein by blocking its degradation, it paradoxically inhibits HIF-1's transcriptional activity.[12][13] This is thought to occur through the inhibition of p300 recruitment and by affecting the C-terminal transactivation domain of HIF-1α.[13][14]

  • Ganetespib (STA-9090): As an HSP90 inhibitor, ganetespib's mechanism is similar to that of this compound in that it targets a chaperone protein. HSP90 is crucial for the stability and proper conformation of a wide range of "client" proteins, including HIF-1α.[15][16] Inhibition of HSP90 by ganetespib leads to the degradation of HIF-1α.[15][17]

cluster_upstream Upstream Regulation cluster_hif1 HIF-1 Complex cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Action HSP90 HSP90 HIF-1α Protein HIF-1α Protein HSP90->HIF-1α Protein Stabilizes HSP70 HSP70 HSP70->HIF-1α Protein Stabilizes Proteasome Proteasome HIF-1α Synthesis HIF-1α Synthesis HIF-1α Synthesis->HIF-1α Protein HIF-1α Protein->Proteasome Degradation HIF-1 Dimerization HIF-1 Dimerization HIF-1α Protein->HIF-1 Dimerization HIF-1β HIF-1β HIF-1β->HIF-1 Dimerization HIF-1/p300 Complex HIF-1/p300 Complex HIF-1 Dimerization->HIF-1/p300 Complex HRE Binding HRE Binding HIF-1/p300 Complex->HRE Binding p300 p300 p300->HIF-1/p300 Complex Target Gene Transcription Target Gene Transcription HRE Binding->Target Gene Transcription Angiogenesis, Metabolism, etc. Angiogenesis, Metabolism, etc. Target Gene Transcription->Angiogenesis, Metabolism, etc. PX-478 PX-478 PX-478->HIF-1α Synthesis Inhibits Ganetespib Ganetespib Ganetespib->HSP90 Inhibits This compound This compound This compound->HSP70 Inhibits Bortezomib_inhibits Bortezomib (inhibits transcription) Bortezomib_inhibits->HIF-1/p300 Complex Inhibits Bortezomib_stabilizes Bortezomib (stabilizes protein) Bortezomib_stabilizes->Proteasome Inhibits Acriflavine Acriflavine Acriflavine->HIF-1 Dimerization Inhibits Chetomin Chetomin Chetomin->HIF-1/p300 Complex Inhibits

Caption: Mechanisms of action of various HIF-1 inhibitors.

Quantitative Comparison of In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following table summarizes available IC50 data for this compound and other HIF-1 inhibitors in various cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.

InhibitorCell LineAssayIC50Citation(s)
This compound HCT116 (Colon)HRE-luciferase3.65 µM[18][19]
PX-478 PC-3 (Prostate)HIF-1α protein reduction (hypoxia)3.9 µM[5]
MCF-7 (Breast)HIF-1α protein reduction (hypoxia)4.0 µM[5]
Panc-1 (Pancreas)HIF-1α protein reduction (hypoxia)10.1 µM[5]
BxPC-3 (Pancreas)HIF-1α protein reduction (hypoxia)15.3 µM[5]
HT-29 (Colon)HIF-1α protein reduction (hypoxia)19.4 µM[5]
PC3 (Prostate)Clonogenic survival (normoxia)17 µM[20]
PC3 (Prostate)Clonogenic survival (hypoxia)16 µM[20]
DU 145 (Prostate)Clonogenic survival (normoxia)35 µM[20]
DU 145 (Prostate)Clonogenic survival (hypoxia)22 µM[20]
Acriflavine Mahlavu (Liver)Cell viability1 µM[21]
SK-Hep1 (Liver)Cell viability~2 µM[21]
Hep3B (Liver)Cell viability~5 µM[21]
Chetomin Multiple Myeloma Cell LinesCell growth2.29–6.89 nM (median 4.1 nM)[10]
Ganetespib OSA 8 (Osteosarcoma)Apoptosis4 nM[17]
MG63 (Osteosarcoma)Cell viability43 nM[17]
C2 (Canine Mast Cell)Cell viability19 nM[17]
BR (Canine Mast Cell)Cell viability4 nM[17]

In Vivo Efficacy in Xenograft Models

Preclinical in vivo studies are essential for evaluating the therapeutic potential of HIF-1 inhibitors. The following table summarizes the reported in vivo efficacy of this compound and other inhibitors in various human tumor xenograft models in mice. Direct comparison is challenging due to variations in experimental design, including drug dosage, administration route, and tumor model.

InhibitorTumor ModelDosing and AdministrationKey FindingsCitation(s)
This compound HCT116 (Colon)Oral, dailyDose-dependent tumor regression.[2][4]
A549 (Lung)Not specifiedStrong inhibition of tumor growth.[2]
NCI-H1975 (Lung)Not specifiedInhibition of tumor growth.[2]
MIA-PaCa-2 (Pancreas)Not specifiedGood response.[2]
PC-3 (Prostate)Not specifiedGood response.[2]
B16F10 (Melanoma)60 mg/kg/dayReduced tumor size and local invasion.[22]
PX-478 SHP-77 (Small Cell Lung)Not specifiedCures.[23]
HT-29 (Colon)Not specifiedLog cell kills up to 3.0.[23]
PC-3 (Prostate)Not specifiedLog cell kills up to 3.0; 64% regression of large tumors.[23]
Caki-1 (Renal)Not specifiedLog cell kills up to 3.0.[23]
Panc-1 (Pancreas)Not specifiedLog cell kills up to 3.0.[23]
PT9 (Breast PDX)10 mg/kg, 3x/week, gavageSignificant suppression of tumor growth.[4]
Acriflavine PC-3 (Prostate)2 mg/kg/dayArrest of established tumor growth.[7]
Ehrlich Carcinoma15 mg/kg/day, i.m.~30% inhibition in tumor growth.[24]
Ehrlich Ascitic Tumor30 mg/kg, i.p.Complete suppression of tumor proliferation.[24]
Chetomin H1299 (Lung)50 or 100 mg/kg, p.o.Markedly lowered xenograft tumor size and mass.[9]
Ganetespib MDA-MB-231 (Breast)Weekly, i.v.Markedly impaired primary tumor growth and eliminated metastasis.[22]
MDA-MB-435 (Breast)Weekly, i.v.Markedly impaired primary tumor growth and eliminated metastasis.[22]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific research. Below are summarized methodologies for key assays used in the evaluation of HIF-1 inhibitors.

HIF-1α Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of HIF-1.

  • Cell Culture and Transfection: Plate cells (e.g., HCT116) in a 96-well plate. Transfect cells with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment and Hypoxia Induction: Treat the transfected cells with various concentrations of the HIF-1 inhibitor. Induce hypoxia by placing the plate in a hypoxic chamber (e.g., 1% O2) or by using a hypoxia-mimicking agent like cobalt chloride (CoCl2) or desferrioxamine (DFO).

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated hypoxic cells) and plot the results to determine the IC50 value of the inhibitor.

Plate Cells Plate Cells Transfect with HRE-reporter Transfect with HRE-reporter Plate Cells->Transfect with HRE-reporter Treat with Inhibitor Treat with Inhibitor Transfect with HRE-reporter->Treat with Inhibitor Induce Hypoxia Induce Hypoxia Treat with Inhibitor->Induce Hypoxia Incubate Incubate Induce Hypoxia->Incubate Lyse Cells & Measure Luciferase Lyse Cells & Measure Luciferase Incubate->Lyse Cells & Measure Luciferase Analyze Data (IC50) Analyze Data (IC50) Lyse Cells & Measure Luciferase->Analyze Data (IC50)

Caption: Workflow for a HIF-1α reporter gene assay.

Western Blot for HIF-1α Detection

This technique is used to detect the levels of HIF-1α protein in cells.

  • Sample Preparation: Culture cells and treat with the inhibitor under normoxic or hypoxic conditions. Lyse the cells in a buffer containing protease and phosphatase inhibitors. To stabilize HIF-1α during preparation, it is recommended to work quickly on ice and consider using a lysis buffer containing cobalt chloride.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for HIF-1α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Electrotransfer Electrotransfer SDS-PAGE->Electrotransfer Immunoblotting Immunoblotting Electrotransfer->Immunoblotting Detection Detection Immunoblotting->Detection

Caption: Western blot workflow for HIF-1α detection.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

  • Matrigel Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of the test inhibitor or control.

  • Incubation: Incubate the plate for several hours to allow for the formation of tube-like structures.

  • Imaging and Analysis: Visualize the tube formation using a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model to study angiogenesis.

  • Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.

  • Window Creation: Create a small window in the eggshell to expose the chorioallantoic membrane.

  • Sample Application: Place a sterile filter paper disc or a carrier containing the test inhibitor onto the CAM.

  • Incubation and Observation: Reseal the window and continue incubation for another 2-3 days. Observe and photograph the blood vessels in the CAM.

  • Quantification: Quantify the angiogenic response by measuring the number and length of blood vessels in the area of the implant.

Conclusion

The landscape of HIF-1 inhibitors is diverse, with compounds targeting various stages of the HIF-1 signaling pathway. This compound presents a distinct mechanism of action through HSP70 inhibition, leading to HIF-1α degradation. While direct comparative data remains limited, the available information suggests that this compound demonstrates potent in vitro and in vivo anti-cancer activity. The choice of a specific HIF-1 inhibitor for research or therapeutic development will depend on the specific context, including the cancer type, the desired mechanism of action, and the inhibitor's pharmacokinetic and pharmacodynamic properties. This guide provides a foundational comparison to aid in this selection process, emphasizing the need for standardized, head-to-head studies for a more definitive comparative assessment.

References

Comparative Efficacy of IDF-11774 in Cancers with KRAS, PTEN, or VHL Mutations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comparative analysis of IDF-11774's performance against other therapeutic alternatives in cancers characterized by KRAS, PTEN, or VHL mutations. The information is based on available preclinical and clinical data.

This compound is an investigational small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] Its mechanism of action involves the suppression of HIF-1α accumulation under hypoxic conditions, a common feature in the tumor microenvironment.[3][4] This inhibition disrupts cancer cell metabolism by reducing glucose uptake and energy production, ultimately leading to decreased cancer cell growth and angiogenesis.[1][3][5][6] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various xenograft models, including those with mutations in KRAS, PTEN, and VHL genes.[1][3][4]

Comparative Analysis of Preclinical Efficacy

This section provides a comparative summary of the preclinical efficacy of this compound and alternative targeted therapies in xenograft models of cancers with KRAS, PTEN, or VHL mutations. It is important to note that the following data are compiled from separate studies and do not represent a head-to-head comparison.

Cancers with KRAS Mutations

KRAS mutations are among the most common drivers of cancer. This compound has shown efficacy in a KRAS-mutant lung cancer model.[3] For comparison, we are including data on KRAS G12C inhibitors, sotorasib and adagrasib.

Compound Cancer Model Dosage Efficacy Metric Result Source
This compound A549 (KRAS mutant) lung cancer xenograft50 mg/kg, p.o.Tumor Growth Inhibition (TGI)Strong efficacy in inhibiting tumor growth[3]
Sotorasib NCI-H2030 (KRAS G12C) NSCLC xenograftNot specifiedTumor Growth Inhibition (TGI)Significant suppression of tumor growth[7]
Adagrasib NCI-H2030 (KRAS G12C) NSCLC xenograftNot specifiedTumor Growth Inhibition (TGI)Significant suppression of tumor growth[7]
Cancers with PTEN Mutations

Loss-of-function mutations in the PTEN tumor suppressor gene lead to hyperactivation of the PI3K/AKT/mTOR signaling pathway. This compound has demonstrated efficacy in a PTEN-null prostate cancer model.[3] A relevant comparator is the mTOR inhibitor, everolimus.

Compound Cancer Model Dosage Efficacy Metric Result Source
This compound PC-3 (PTEN-null) prostate cancer xenograft50 mg/kg, p.o.Tumor Growth Inhibition (TGI)Good response in inhibiting tumor growth
Everolimus TPC-1 thyroid cancer xenograft1 mg/kg, dailyTumor Growth Inhibition (TGI)Significant tumor growth inhibition[8]
Cancers with VHL Mutations

Mutations in the VHL gene lead to the stabilization of HIF-α subunits, promoting tumor growth. This compound has shown efficacy in renal cancer models regardless of VHL mutation status.[3] Belzutifan, a HIF-2α inhibitor, is a clinically approved agent for VHL-associated tumors.

Compound Cancer Model Dosage Efficacy Metric Result Source
This compound 786-O (VHL-mutant) renal cancer xenograft50 mg/kg, p.o.Tumor Growth Inhibition (TGI)Significant suppression of tumor growth[3]
This compound Caki-1 (VHL wild-type) renal cancer xenograft50 mg/kg, p.o.Tumor Growth Inhibition (TGI)Significant suppression of tumor growth[3]
Belzutifan Patient-derived xenograft (VHL-mutant RCC)Not specifiedAntitumor ActivityGreater antitumor activity compared to sunitinib[9]

Experimental Protocols

In Vivo Xenograft Studies with this compound

The in vivo antitumor efficacy of this compound was evaluated in various xenograft models.[3]

  • Animal Model: 4- to 6-week-old female Balb/c nude mice were used for the studies.

  • Tumor Implantation: Cancer cells were injected subcutaneously to generate tumors.

  • Treatment: When tumors reached a volume of approximately 100 mm³, mice were administered this compound orally (p.o.) or intravenously. The oral administration was performed daily for 15 days.

  • Tumor Volume Measurement: Tumor volumes were calculated using the formula: V (mm³) = (length × width × height) × 0.5.

Signaling Pathways and Drug Mechanisms

The following diagrams illustrate the signaling pathways affected by KRAS, PTEN, and VHL mutations and the points of intervention for this compound and alternative therapies.

KRAS_Pathway cluster_0 Upstream Signaling cluster_1 RAS-MAPK Pathway cluster_2 Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Sotorasib Sotorasib/ Adagrasib Sotorasib->KRAS Inhibits KRAS G12C HIF1a_inhibitor This compound (HIF-1α Inhibitor) HIF1a HIF-1α HIF1a_inhibitor->HIF1a Inhibits Accumulation Hypoxia Hypoxia Hypoxia->HIF1a HIF1a->Proliferation Promotes Angiogenesis & Metabolism PTEN_Pathway cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Therapeutic Intervention PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR HIF1a HIF-1α AKT->HIF1a Activates CellGrowth Cell Growth, Proliferation mTOR->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits by converting PIP3 to PIP2 Everolimus Everolimus Everolimus->mTOR Inhibits mTOR HIF1a_inhibitor This compound (HIF-1α Inhibitor) HIF1a_inhibitor->HIF1a Inhibits Accumulation Hypoxia Hypoxia Hypoxia->HIF1a HIF1a->CellGrowth Promotes Angiogenesis & Metabolism VHL_Pathway cluster_0 HIF-α Regulation cluster_1 Therapeutic Intervention HIF_alpha HIF-1α / HIF-2α Proteasome Proteasomal Degradation HIF_alpha->Proteasome Angiogenesis Angiogenesis, Cell Proliferation HIF_alpha->Angiogenesis VHL VHL VHL->HIF_alpha Targets for degradation Normoxia Normoxia Normoxia->VHL Oxygen present Hypoxia Hypoxia Hypoxia->HIF_alpha Stabilizes Belzutifan Belzutifan Belzutifan->HIF_alpha Inhibits HIF-2α HIF1a_inhibitor This compound (HIF-1α Inhibitor) HIF1a_inhibitor->HIF_alpha Inhibits HIF-1α Accumulation

References

IDF-11774: A Novel Approach to mTOR Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available experimental data confirms that IDF-11774, a novel small molecule inhibitor, effectively suppresses mTOR signaling. This guide provides a comparative overview of this compound's mechanism of action against established mTOR inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Mechanism of Action: An Indirect but Potent Inhibition

Unlike direct mTOR inhibitors, this compound modulates the mTOR pathway through an upstream mechanism involving cellular energy regulation. Treatment with this compound leads to an elevated AMP/ATP ratio within the cell. This increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK, in turn, phosphorylates and inhibits key components of the mTORC1 complex, leading to a downstream suppression of mTOR signaling.[1][2] This indirect mechanism of action presents a distinct profile compared to traditional mTOR inhibitors.

mTOR_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_energy Cellular Energy Status cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 ATP ATP AMP AMP ATP->AMP ratio increases AMPK AMPK AMP->AMPK AMPK->mTORC1 This compound This compound This compound->ATP decreases p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4E-BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Comparative Analysis of mTOR Inhibition

While direct head-to-head quantitative data is limited, the following table summarizes the inhibitory effects of this compound on the mTOR pathway in comparison to well-established mTOR inhibitors. The data for this compound is derived from studies on colorectal carcinoma HCT116 cells.

InhibitorTargetMechanism of ActionEffect on p-AMPKEffect on p-mTOREffect on p-4EBP1
This compound Indirect (via AMPK)Increases AMP/ATP ratio, activating AMPK which inhibits mTORC1.[1][2]Increased [1]Suppressed [1]Suppressed [1]
Rapamycin mTORC1Allosteric inhibitor of mTORC1.[3]No direct effectDecreasedPartially inhibited[4]
Torin-2 mTORC1/mTORC2ATP-competitive inhibitor of both mTORC1 and mTORC2.[3]No direct effectDecreasedDecreased[3]

Experimental Data: Western Blot Analysis

Western blot analysis has demonstrated the effect of this compound on key proteins in the AMPK/mTOR signaling pathway. Treatment of HCT116 cells with this compound resulted in a notable increase in the phosphorylation of AMPK, indicative of its activation. Concurrently, a decrease in the phosphorylation of mTOR and its downstream effector, 4E-BP1, was observed, confirming the inhibition of the mTOR signaling cascade.[1]

Experimental_Workflow Cell_Culture Cancer Cell Culture (e.g., HCT116) Treatment Treatment with This compound or Control Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-AMPK, p-mTOR, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Experimental Protocols

Western Blot Analysis of mTOR Pathway Proteins
  • Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) at a suitable density and allow them to adhere overnight. Treat the cells with this compound at various concentrations or a vehicle control for the desired time period.

  • Protein Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene fluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for p-AMPK, AMPK, p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

In Vitro mTOR Kinase Assay
  • Immunoprecipitation of mTORC1: Lyse cells and immunoprecipitate the mTORC1 complex using an antibody against a component of the complex, such as Raptor.

  • Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer containing a recombinant substrate (e.g., 4E-BP1) and ATP.

  • Incubation with Inhibitor: Add this compound or a control inhibitor at various concentrations to the kinase reaction mixture.

  • Detection of Phosphorylation: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, a known mTOR inhibitor (e.g., rapamycin), or a vehicle control.

  • MTT Incubation: After the desired incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.[5][6]

Conclusion

The available evidence strongly indicates that this compound inhibits mTOR signaling through a distinct, indirect mechanism involving the activation of the cellular energy sensor AMPK. This unique mode of action differentiates it from direct mTOR inhibitors and warrants further investigation, particularly through direct comparative studies, to fully elucidate its therapeutic potential in mTOR-driven diseases. The provided protocols offer a framework for researchers to independently verify and expand upon these findings.

References

Comparative Efficacy of IDF-11774 Across Colorectal, Melanoma, and Gastric Cancers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the novel Hypoxia-Inducible Factor-1α (HIF-1α) inhibitor, IDF-11774, and its therapeutic potential across three distinct and challenging cancer types: colorectal, melanoma, and gastric cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound's performance against other HIF-1α inhibitors, supported by experimental data and detailed methodologies.

Abstract

This compound is a promising small molecule inhibitor that targets the master regulator of the hypoxic response in tumors, HIF-1α. By suppressing HIF-1α accumulation, this compound disrupts key oncogenic processes including angiogenesis, metabolic reprogramming, and cell survival. This guide synthesizes available preclinical data on the efficacy of this compound in colorectal, melanoma, and gastric cancer models, and provides a comparative landscape with other known HIF-1α inhibitors, namely Bortezomib, PX-478, and YC-1. The data is presented in a standardized format to facilitate cross-study comparisons and inform future research directions.

Mechanism of Action of this compound

This compound functions as a potent inhibitor of HIF-1α. Its primary mechanism involves the suppression of HIF-1α protein accumulation under hypoxic conditions, a hallmark of the tumor microenvironment.[1][2] This inhibitory action disrupts the downstream signaling pathways regulated by HIF-1α, which are crucial for tumor progression. Key effects of this compound include:

  • Inhibition of Angiogenesis: By reducing the expression of HIF-1α target genes, this compound suppresses the formation of new blood vessels, which are essential for tumor growth and metastasis.[1]

  • Metabolic Reprogramming: The compound interferes with cancer cell metabolism by reducing glucose uptake and inhibiting both glycolysis and mitochondrial respiration.[1][2] This leads to a decrease in energy production within the cancer cells.

  • Inhibition of HSP70: this compound has also been shown to inhibit the chaperone activity of Heat Shock Protein 70 (HSP70), contributing to the destabilization and degradation of HIF-1α.

dot

IDF-11774_Mechanism_of_Action cluster_0 Hypoxic Tumor Microenvironment cluster_1 Cellular Response cluster_2 Tumor Progression Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization HIF-1α Dimerization with HIF-1β HIF-1α Dimerization with HIF-1β HIF-1α Stabilization->HIF-1α Dimerization with HIF-1β HIF-1 Complex Translocation to Nucleus HIF-1 Complex Translocation to Nucleus HIF-1α Dimerization with HIF-1β->HIF-1 Complex Translocation to Nucleus Binding to HREs Binding to HREs HIF-1 Complex Translocation to Nucleus->Binding to HREs Gene Transcription Gene Transcription Binding to HREs->Gene Transcription Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Metabolic Reprogramming Metabolic Reprogramming Gene Transcription->Metabolic Reprogramming Cell Survival Cell Survival Gene Transcription->Cell Survival This compound This compound This compound->HIF-1α Stabilization Inhibits HSP70 HSP70 This compound->HSP70 Inhibits HSP70->HIF-1α Stabilization Promotes

Caption: Signaling pathway of HIF-1α activation and inhibition by this compound.

Comparative In Vitro Efficacy of HIF-1α Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other HIF-1α inhibitors in various cancer cell lines. This data provides a direct comparison of their potency in inhibiting cancer cell viability and proliferation.

CompoundCancer TypeCell LineIC50 (µM)Citation
This compound ColorectalHCT1163.65 (HIF-1α activity)[3]
Bortezomib MelanomaB16F100.00246[4]
Quercetin (Hsp70 inhibitor) MelanomaB16F1045[4]
YC-1 Gastric58As9~10 (apoptosis induction)[5]

Note: Data for this compound in melanoma and gastric cancer cell viability assays were not available in the searched literature. The IC50 for this compound in HCT116 cells refers to the inhibition of HIF-1α transcriptional activity, not directly cell viability.

Comparative In Vivo Efficacy of HIF-1α Inhibitors

This section presents the in vivo anti-tumor efficacy of this compound and its comparators in xenograft models of colorectal, melanoma, and gastric cancer. Tumor Growth Inhibition (TGI) is a key metric for evaluating the effectiveness of a compound in a preclinical setting.

CompoundCancer TypeXenograft ModelDose & ScheduleTumor Growth Inhibition (%)Citation
This compound ColorectalHCT116Dose-dependentSignificant antitumor effect[2]
This compound MelanomaB16F1010, 30, 60 mg/kg, p.o., daily for 14 daysDose-dependent reduction in tumor size[6]
Bortezomib ColorectalHCT116 (p53+/+)1.2 mg/kg, i.p., 3 times/week for 3 weeksSignificant growth inhibition[7]
Bortezomib MelanomaB16-F10.2, 0.5, 1.0 mg/kg, i.p., every other day49.3, 62.6, 74.9[8]
PX-478 Esophageal Squamous Cell Carcinoma-30 mg/kgSignificant decrease in tumor volume[9]
YC-1 Gastric58As91 mg/kg + Glucose + InsulinStrong inhibition of tumor growth[5][10]

Note: Direct comparative studies of these inhibitors in the same xenograft models are limited. The data presented is compiled from individual studies and should be interpreted with consideration of potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 3-4 hours.[11][12]

  • Formazan Solubilization: Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

dot

MTT_Assay_Workflow Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Incubate for 24h Incubate for 24h Seed Cells in 96-well Plate->Incubate for 24h Treat with Compound Treat with Compound Incubate for 24h->Treat with Compound Incubate for 48-72h Incubate for 48-72h Treat with Compound->Incubate for 48-72h Add MTT Solution Add MTT Solution Incubate for 48-72h->Add MTT Solution Incubate for 3-4h Incubate for 3-4h Add MTT Solution->Incubate for 3-4h Add Solubilization Solution Add Solubilization Solution Incubate for 3-4h->Add Solubilization Solution Shake Plate Shake Plate Add Solubilization Solution->Shake Plate Measure Absorbance at 570nm Measure Absorbance at 570nm Shake Plate->Measure Absorbance at 570nm End End Measure Absorbance at 570nm->End

Caption: Workflow for a typical MTT cell viability assay.

Western Blotting for HIF-1α

Western blotting is used to detect the levels of specific proteins in a sample. For HIF-1α, which is rapidly degraded under normoxic conditions, special care must be taken during sample preparation.

  • Sample Preparation: To induce HIF-1α expression, cells are typically cultured under hypoxic conditions (1-5% O₂) or treated with hypoxia-mimicking agents like cobalt chloride (CoCl₂).[13] It is crucial to lyse cells quickly in a buffer containing protease inhibitors and CoCl₂ to stabilize HIF-1α.[14] Nuclear extracts are often recommended as stabilized HIF-1α translocates to the nucleus.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Load 10-50 µg of total protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane with a solution like 5% non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to HIF-1α overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Use an enhanced chemiluminescence (ECL) reagent to visualize the protein bands and capture the image using a suitable imaging system.

dot

Western_Blot_Workflow Start Start Sample Preparation (Hypoxia/CoCl2) Sample Preparation (Hypoxia/CoCl2) Start->Sample Preparation (Hypoxia/CoCl2) Protein Quantification Protein Quantification Sample Preparation (Hypoxia/CoCl2)->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection (ECL) Detection (ECL) Secondary Antibody Incubation->Detection (ECL) End End Detection (ECL)->End

Caption: General workflow for Western blotting of HIF-1α.

Xenograft Tumor Models

Xenograft models are essential for evaluating the in vivo efficacy of anticancer agents.

  • Cell Preparation: Harvest cancer cells (e.g., HCT116, B16F10) and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.[15]

  • Animal Inoculation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[15][16]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-150 mm³), randomize the animals into treatment and control groups.[15][17]

  • Drug Administration: Administer the test compound (e.g., this compound) and vehicle control according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).[16]

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Efficacy Evaluation: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage to assess the efficacy of the treatment.

dot

Xenograft_Model_Workflow Start Start Cell Preparation Cell Preparation Start->Cell Preparation Subcutaneous Injection into Mice Subcutaneous Injection into Mice Cell Preparation->Subcutaneous Injection into Mice Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection into Mice->Tumor Growth Monitoring Randomization into Groups Randomization into Groups Tumor Growth Monitoring->Randomization into Groups Drug Administration Drug Administration Randomization into Groups->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Efficacy Evaluation (TGI) Efficacy Evaluation (TGI) Tumor Measurement->Efficacy Evaluation (TGI) End End Efficacy Evaluation (TGI)->End

Caption: Workflow for a typical subcutaneous xenograft tumor model.

Conclusion

This compound demonstrates significant preclinical activity against colorectal, melanoma, and gastric cancer models through its potent inhibition of the HIF-1α pathway. The available data suggests that this compound's multifaceted mechanism of action, targeting angiogenesis, and cancer metabolism, makes it a compelling candidate for further investigation. While direct comparative data with other HIF-1α inhibitors is limited, this guide provides a valuable resource for contextualizing the efficacy of this compound and for the design of future preclinical and clinical studies. Further research is warranted to establish the full therapeutic potential of this compound in a clinical setting.

References

A Comparative Analysis of IDF-11774: In-Vitro Efficacy vs. In-Vivo Therapeutic Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in-vitro and in-vivo experimental results of IDF-11774, a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to offer a clear perspective on the therapeutic potential of this compound.

Abstract

This compound has emerged as a promising anti-cancer agent by targeting the critical HIF-1α pathway, which is frequently dysregulated in various malignancies. This guide bridges the gap between preclinical laboratory findings and animal model outcomes, presenting a side-by-side comparison of this compound's effects on cancer cell proliferation, migration, invasion, and apoptosis, alongside its efficacy in reducing tumor growth in xenograft models.

Data Presentation: A Quantitative Overview

The following tables summarize the key quantitative findings from in-vitro and in-vivo studies on this compound, offering a clear comparison of its efficacy across different cancer types and experimental settings.

Table 1: In-Vitro Efficacy of this compound

Cancer TypeCell LineAssayConcentration (µM)ResultsCitation(s)
Colorectal CancerHCT116HRE-Luciferase Activity-IC50 = 3.65 µM[1][2]
Gastric CancerMKN45Cell Viability15Significant dose-dependent inhibition[3][4]
30Significant dose-dependent inhibition[3][4]
MKN74Cell Viability15Significant dose-dependent inhibition[3][4]
30Significant dose-dependent inhibition[3][4]
MKN45Transwell Migration15Dose-dependent decrease in migration[3][4]
30Dose-dependent decrease in migration[3][4]
MKN74Transwell Migration15Dose-dependent decrease in migration[3][4]
30Dose-dependent decrease in migration[3][4]
MKN45Transwell Invasion15Dose-dependent decrease in invasion[3][4]
30Dose-dependent decrease in invasion[3][4]
MKN74Transwell Invasion15Dose-dependent decrease in invasion[3][4]
30Dose-dependent decrease in invasion[3][4]
MKN45, MKN74Western Blot (Apoptosis)30Dose-dependent increase in cleaved PARP and cleaved caspase-3[3]
MelanomaB16F10Cell Viability (MTT Assay)2.5, 5.0Dose-dependent reduction in survival[5]
B16F10Cytotoxicity (LDH Assay)>2.5Significant cytotoxic effect[5]
Thyroid CancerBCPAPCell ProliferationDose-dependentEffective inhibition[6]
K1Cell ProliferationDose-dependentNo effective inhibition[6]
BCPAPWound Healing MigrationDose-dependentEffective suppression[6][7]
K1Wound Healing MigrationDose-dependentSubtle suppression[6][7]
BCPAPTranswell InvasionDose-dependentInhibition of invasion[6][7]
K1Transwell InvasionDose-dependentNo significant effect[6][7]

Table 2: In-Vivo Efficacy of this compound

Cancer TypeAnimal ModelDosageAdministrationKey FindingsCitation(s)
Colorectal CancerHCT116 XenograftNot specifiedOralDose-dependent antitumor effect.[8][2][8]
MelanomaB16F10 XenograftDose-dependentOralDose-dependent decrease in tumor size.[9][9][10]

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

HIF-1a_Signaling_Pathway cluster_0 Hypoxic Conditions cluster_1 This compound Intervention Hypoxia Hypoxia HIF-1a_Stabilization HIF-1α Stabilization Hypoxia->HIF-1a_Stabilization This compound This compound This compound->HIF-1a_Stabilization Inhibits HIF-1a_Dimerization HIF-1α/ARNT Dimerization HIF-1a_Stabilization->HIF-1a_Dimerization Proteasomal_Degradation Proteasomal Degradation HIF-1a_Stabilization->Proteasomal_Degradation Promotes HRE_Binding Binding to HRE HIF-1a_Dimerization->HRE_Binding Gene_Transcription Target Gene Transcription HRE_Binding->Gene_Transcription Angiogenesis Angiogenesis (VEGF) Gene_Transcription->Angiogenesis Metabolism Glycolysis & Metabolism Gene_Transcription->Metabolism Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation In_Vitro_Workflow Cell_Culture Cancer Cell Lines (e.g., HCT116, MKN45) Treatment This compound Treatment (Various Concentrations) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Migration Transwell Migration Assay Treatment->Migration Invasion Transwell Invasion Assay (with Matrigel) Treatment->Invasion Apoptosis Western Blot for Apoptotic Markers Treatment->Apoptosis Data_Analysis Quantitative Data Analysis Viability->Data_Analysis Migration->Data_Analysis Invasion->Data_Analysis Apoptosis->Data_Analysis In_Vivo_Workflow Animal_Model Immunocompromised Mice (e.g., Nude Mice) Tumor_Implantation Subcutaneous Injection of Cancer Cells Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Treatment_Group Oral Administration of this compound Tumor_Growth->Treatment_Group Control_Group Vehicle Control Administration Tumor_Growth->Control_Group Monitoring Tumor Volume Measurement Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Tumor Excision and Analysis Monitoring->Endpoint Data_Analysis Tumor Growth Inhibition Analysis Endpoint->Data_Analysis

References

Safety Operating Guide

Essential Safety and Disposal Procedures for IDF-11774

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the proper disposal of IDF-11774, a hypoxia-inducible factor-1 (HIF-1) inhibitor. Adherence to these guidelines is essential for maintaining laboratory safety and regulatory compliance.

Core Disposal Guidance

According to available safety data, this compound is not classified as a hazardous substance or mixture.[1] Disposal should be conducted in accordance with all applicable national, state, and local environmental regulations.[1]

Key Safety and Handling Information

While this compound is not classified as hazardous, standard laboratory safety protocols should be followed at all times.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety glasses, gloves, and a lab coat should be worn when handling the compound.General Laboratory Best Practices
Ventilation Use in a well-ventilated area to avoid inhalation of dust or aerosols.[1]
Spill Management In case of a spill, prevent further leakage and keep the product away from drains or water courses. Absorb with a liquid-binding material (e.g., diatomite) and decontaminate surfaces with alcohol. Dispose of contaminated material according to regulations.[1]
Storage Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the general steps for the proper disposal of this compound waste. This workflow is designed to ensure that all disposal activities are compliant with safety and environmental regulations.

G cluster_0 Waste Characterization & Segregation cluster_1 Containerization & Labeling cluster_2 Disposal & Documentation start Identify this compound Waste (Unused product, contaminated labware, solutions) waste_type Determine Waste Category (Solid, Liquid, Sharps) start->waste_type segregate Segregate Waste Streams (e.g., separate from hazardous waste) waste_type->segregate container Select Appropriate Waste Container (Chemically compatible, sealable) segregate->container labeling Label Container Clearly ('Non-hazardous chemical waste: this compound', Date, Lab/PI Name) container->labeling consult Consult Institutional EHS Guidelines & Local Regulations labeling->consult disposal Arrange for Waste Pickup/Disposal (Through approved institutional channels) consult->disposal document Document Waste Disposal (Maintain records as per lab/institutional policy) disposal->document

Caption: Workflow for the proper disposal of this compound waste.

Decision Pathway for this compound Disposal

This logical diagram illustrates the decision-making process for ensuring the compliant disposal of this compound.

G action_node Treat as Non-Hazardous Waste consult_regs Consult Local, State, & Federal Regulations action_node->consult_regs start Is the waste This compound or contaminated with it? is_hazardous Is it mixed with a hazardous substance? start->is_hazardous is_hazardous->action_node No hazardous_waste Follow Hazardous Waste Disposal Procedures is_hazardous->hazardous_waste Yes dispose Dispose via Institutional Environmental Health & Safety (EHS) hazardous_waste->dispose consult_regs->dispose

Caption: Decision-making process for this compound disposal.

Experimental Protocols Cited

The disposal procedures outlined are based on general best practices for non-hazardous chemical waste management and information derived from the Safety Data Sheet for this compound.[1] No experimental protocols for the chemical neutralization or deactivation of this compound are required, as it is not classified as a hazardous material.[1] The primary "protocol" is adherence to administrative and regulatory requirements for waste disposal.

References

Essential Safety and Operational Guide for Handling IDF-11774

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety protocols, handling procedures, and disposal guidelines for the use of IDF-11774 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective experimental workflows.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

Summary of Required PPE:

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.Minimizes inhalation of dust or aerosols.
Health Hazard Information

Understanding the potential health effects of this compound is crucial for safe handling. The following table summarizes the known hazards based on available safety data sheets.

Hazard ClassificationDescription
Acute Toxicity Not classified as acutely toxic.
Skin Corrosion/Irritation May cause skin irritation upon prolonged or repeated contact.
Serious Eye Damage/Irritation May cause eye irritation.
Respiratory or Skin Sensitization No data available.
Carcinogenicity No data available.
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Operational Plan:

  • Engineering Controls: Work in a well-ventilated laboratory, preferably under a chemical fume hood, to minimize inhalation exposure.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.

  • Loading and Unloading: Handle with care to prevent spills. Use appropriate tools (e.g., spatulas) to transfer the powder.

  • Spill Management: In case of a spill, avoid generating dust. Wear appropriate PPE, gently sweep or vacuum the spilled material, and place it in a sealed container for disposal.

Storage Plan:

  • Storage Temperature: Store at -20°C for long-term stability.[1]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations.

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect waste material in a designated, labeled, and sealed container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be treated as chemical waste.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.

Experimental Protocols and Signaling Pathway

This compound has been shown to induce cell cycle arrest and apoptosis in gastric cancer cells by inhibiting the hypoxia-inducible factor-1α (HIF-1α).[2]

Experimental Workflow for Investigating this compound's Effect on Gastric Cancer Cells

The following diagram outlines a typical experimental workflow to assess the impact of this compound on cancer cell lines.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cell_lines Gastric Cancer Cell Lines (e.g., MKN45, MKN74) culture Culture in appropriate media cell_lines->culture treatment Treat with this compound (e.g., 30 μM for 4h) culture->treatment lysis Cell Lysis treatment->lysis cell_cycle_analysis Cell Cycle Analysis (e.g., Flow Cytometry) treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., PARP cleavage) treatment->apoptosis_assay immunoblot Immunoblotting for HIF-1α and cell cycle proteins lysis->immunoblot

Caption: Experimental workflow for studying the effects of this compound.

Signaling Pathway of this compound in Gastric Cancer Cells

This compound mediates the degradation of HIF-1α, which in turn arrests the cell cycle and activates the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to apoptosis.[2]

signaling_pathway cluster_cell Gastric Cancer Cell idf11774 This compound hif1a HIF-1α idf11774->hif1a inhibits degradation of mapk MAPK Activation (ERK1/2, p38, JNK) idf11774->mapk activates cell_cycle Cell Cycle Progression (Cyclins B1, D1, E1) hif1a->cell_cycle promotes apoptosis Apoptosis (Caspase-3, PARP cleavage) cell_cycle->apoptosis arrest leads to mapk->apoptosis induces

Caption: Signaling pathway of this compound in gastric cancer cells.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.